Thiochroman-3-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-thiochromen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJPRXLPAGOYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552518 | |
| Record name | 3,4-Dihydro-2H-1-benzothiopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124499-23-6 | |
| Record name | 3,4-Dihydro-2H-1-benzothiopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Thiochroman-3-ylamine: Protocols and Reaction Mechanisms
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthetic routes to Thiochroman-3-ylamine, a valuable heterocyclic amine scaffold in medicinal chemistry. The document details the synthesis of the key precursor, Thiochroman-3-one, and its subsequent conversion to the target amine via reductive amination. Experimental protocols, reaction mechanisms, and quantitative data are presented to facilitate the practical application of these methods in a research and development setting.
Overview of the Synthetic Strategy
The most direct and widely applicable synthetic strategy for the preparation of this compound involves a two-stage process. The initial stage focuses on the construction of the thiochroman ring system to form the key intermediate, Thiochroman-3-one. The second stage involves the introduction of the amine functionality at the 3-position through reductive amination.
This guide will detail the following key transformations:
-
Synthesis of Thiochroman-3-one: Primarily achieved through a Dieckmann cyclization of 2-carboxymethylthiophenylacetic acid, which itself can be prepared from 2-mercaptophenylacetic acid.
-
Reductive Amination of Thiochroman-3-one: The conversion of the ketone to the primary amine using an ammonia source and a selective reducing agent.
Synthesis of the Key Precursor: Thiochroman-3-one
The synthesis of Thiochroman-3-one is a critical first step. A robust method for its preparation involves the intramolecular Dieckmann cyclization of a diester precursor, followed by hydrolysis and decarboxylation.[1][2][3][4]
Synthesis of 2-Carboxymethylthiophenylacetic Acid
The necessary precursor for the cyclization is 2-carboxymethylthiophenylacetic acid. This can be synthesized by the reaction of 2-mercaptophenylacetic acid with bromoacetic acid in a basic solution.[1]
Experimental Protocol: A solution of 2-mercaptophenylacetic acid is treated with a bromoacetic acid in the presence of a base. The reaction mixture is heated to ensure complete reaction. Subsequent acidification yields 2-carboxymethylthiophenylacetic acid.
Dieckmann Cyclization and Hydrolysis
The diacid is then converted to a diester, which undergoes an intramolecular Dieckmann cyclization to form a cyclic β-keto ester. This intermediate is then hydrolyzed and decarboxylated to afford Thiochroman-3-one. A more direct approach described by Clark and McKinnon involves the cyclization of the diacid using acetic anhydride and sodium acetate to form an enol acetate, which is then hydrolyzed to the desired ketone.[1]
Experimental Protocol: Dieckmann Cyclization to 3-Acetoxy-2H-1-benzothiopyran [1] A mixture of 2-carboxymethylthiophenylacetic acid (0.02 mol) and anhydrous sodium acetate (4.5 g) in acetic anhydride (50 mL) is heated under reflux under a nitrogen atmosphere for 15 minutes. The resulting product is the enol acetate, 3-acetoxy-2H-1-benzothiopyran.
Experimental Protocol: Hydrolysis to Thiochroman-3-one [1] The enol acetate is hydrolyzed to yield Thiochroman-3-one. The specific conditions for this hydrolysis are summarized in the table below.
Table 1: Synthesis of Thiochroman-3-one via Hydrolysis of Enol Acetates [1]
| Starting Material | Hydrolysis Conditions | Product | Yield (%) |
| 3-Acetoxy-2H-1-benzothiopyran | Aqueous Sodium Hydroxide | Thiochroman-3-one | Not specified |
Note: While the original literature confirms the viability of this pathway, specific yield data for each step was not provided in a consolidated table.
The overall synthesis pathway for Thiochroman-3-one is depicted below.
Caption: Synthesis of Thiochroman-3-one.
Synthesis of this compound via Reductive Amination
With Thiochroman-3-one in hand, the final step is the introduction of the amine group at the 3-position. Reductive amination is the most effective method for this transformation. This reaction proceeds by the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.
A common and effective reagent for this one-pot reaction is sodium cyanoborohydride (NaBH₃CN), which is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone. The reaction is typically carried out in a protic solvent like methanol with an ammonia source, such as ammonium acetate or ammonium chloride.
Reaction Mechanism of Reductive Amination
The mechanism for the reductive amination of Thiochroman-3-one involves two main stages:
-
Imine Formation: Ammonia, or an amine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of Thiochroman-3-one. This is followed by dehydration to form a protonated imine (iminium ion). This step is typically catalyzed by mild acid.
-
Reduction: A hydride reagent, such as sodium cyanoborohydride, delivers a hydride to the carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and forming the final amine product.
Caption: Reductive Amination Mechanism.
Experimental Protocol for Reductive Amination
The following is a general protocol for the reductive amination of Thiochroman-3-one based on standard procedures for analogous ketones.
Materials:
-
Thiochroman-3-one
-
Ammonium acetate or Ammonium chloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid (optional, to maintain pH)
-
Standard workup and purification reagents (e.g., aqueous HCl, aqueous NaOH, diethyl ether or ethyl acetate, anhydrous magnesium sulfate).
Procedure:
-
To a solution of Thiochroman-3-one in methanol, add a molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate).
-
Stir the mixture at room temperature for a period to allow for imine formation (typically 30-60 minutes). The pH of the solution can be adjusted to between 6 and 7 with glacial acetic acid if necessary.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature for several hours or until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by the slow addition of aqueous HCl.
-
The solvent is removed under reduced pressure. The residue is then taken up in water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
The aqueous layer is then basified with aqueous NaOH and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or crystallization.
Table 2: Representative Reaction Conditions for Reductive Amination
| Ketone Substrate | Amine Source | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |
| Thiochroman-3-one | Ammonium Acetate | NaBH₃CN | Methanol | Room Temp. | Not specified | General Method |
| 3-Chromanone | Various primary amines | Imine Reductase | Buffer | Not specified | High | [Analogous system] |
Alternative Synthetic Approaches
While the reductive amination of Thiochroman-3-one is the most direct route, other methods for the synthesis of 3-aminothiochromanes have been reported. One notable example is a one-pot synthesis from 4-benzyl-2-methyl thiazoline, which proceeds via an unprecedented intramolecular electrophilic aromatic substitution.[5] This method provides enantiopure N-substituted 3-amino-thiochromanes. However, for the synthesis of the parent, unsubstituted this compound, the reductive amination of the corresponding ketone remains the more conventional and likely higher-yielding approach.
Conclusion
The synthesis of this compound is readily achievable through a two-stage process commencing with the synthesis of Thiochroman-3-one via a Dieckmann cyclization, followed by a one-pot reductive amination. The procedures outlined in this guide are based on established chemical transformations and provide a solid foundation for the laboratory-scale preparation of this important heterocyclic building block. The provided protocols and mechanistic insights are intended to aid researchers in the successful synthesis and further derivatization of this compound for applications in drug discovery and development.
References
Spectroscopic characterization of Thiochroman-3-ylamine (NMR, IR, Mass Spec)
Spectroscopic Characterization of Thiochroman-3-ylamine: A Technical Guide
Introduction
This compound is a heterocyclic compound of significant interest within medicinal chemistry and drug development due to its structural similarity to a class of molecules with diverse biological activities. As with any novel compound intended for therapeutic applications, comprehensive structural elucidation and characterization are paramount. This technical guide provides an in-depth overview of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are also presented to aid researchers in their characterization efforts.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for the spectroscopic characterization of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 7.5 | Multiplet | - |
| CH-NH₂ | 3.5 - 4.0 | Multiplet | - |
| CH₂-S | 2.8 - 3.3 | Multiplet | - |
| NH₂ | 1.5 - 3.0 | Broad Singlet | - |
Rationale: The aromatic protons are expected to appear in the typical downfield region of 7.0-7.5 ppm. The proton on the carbon bearing the amine group (CH-NH₂) is deshielded by the adjacent nitrogen and is predicted to be in the 3.5-4.0 ppm range. The methylene protons adjacent to the sulfur atom (CH₂-S) are expected around 2.8-3.3 ppm. The amine protons (NH₂) typically appear as a broad singlet and their chemical shift is highly dependent on solvent and concentration, but is predicted to be in the 1.5-3.0 ppm range.[1][2][3][4][5][6]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-S | 130 - 140 |
| Aromatic C-H | 120 - 130 |
| C-NH₂ | 45 - 55 |
| CH₂-S | 25 - 35 |
Rationale: Aromatic carbons will be in the 120-140 ppm range, with the carbon attached to sulfur being the most downfield. The carbon atom attached to the amine group (C-NH₂) is expected in the 45-55 ppm range.[7][8][9][10] The methylene carbon adjacent to the sulfur will likely appear in the 25-35 ppm region.
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands for primary amine) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| N-H Bend (Amine) | 1580 - 1650 | Medium to Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) |
| C-N Stretch | 1020 - 1250 | Medium |
Rationale: As a primary amine, this compound is expected to show two N-H stretching bands in the 3300-3500 cm⁻¹ region.[11][12][13][14][15] Aromatic and aliphatic C-H stretches will appear just above and below 3000 cm⁻¹, respectively. The N-H bending vibration is anticipated in the 1580-1650 cm⁻¹ range. Aromatic C=C stretching will produce a series of bands between 1450 and 1600 cm⁻¹. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region.[11][12][13][14][15]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 165 | [M]⁺ (Molecular Ion) |
| 148 | [M-NH₃]⁺ |
| 132 | [M-SH]⁺ |
| 104 | [M-C₂H₅N-S]⁺ |
Rationale: The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of this compound (C₉H₁₁NS), which is 165.24 g/mol . A key fragmentation pathway for amines is the loss of the amino group, leading to a peak at [M-NH₃]⁺.[13][16][17] Fragmentation involving the loss of the sulfhydryl radical could result in a peak at [M-SH]⁺. Further fragmentation of the ring structure could lead to various smaller fragments, such as the ion at m/z 104.
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition : Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing : Process the free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Spectroscopy
-
Sample Preparation : Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup : Use the same instrument setup as for ¹H NMR, but switch the probe to the ¹³C frequency.
-
Data Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This will result in single lines for each unique carbon atom. A wider spectral width (e.g., 200-250 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[18]
-
Data Processing : Process the FID as described for ¹H NMR. Reference the spectrum to the solvent peak.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid (if applicable) : Place a small drop of the liquid sample between two KBr or NaCl plates.
-
Solid (KBr Pellet) : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly on the ATR crystal. This is often the simplest method.[19]
-
-
Background Spectrum : Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum : Place the prepared sample in the spectrometer and collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[20] For infusion analysis, further dilute this stock solution.
-
Ionization Method : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. Electron ionization (EI) can also be used, particularly with gas chromatography (GC-MS).
-
Mass Analysis :
-
Full Scan : Acquire a full scan mass spectrum to determine the molecular weight of the compound. The mass range should be set to cover the expected molecular ion (e.g., m/z 50-500).
-
Tandem MS (MS/MS) : To obtain structural information, perform a product ion scan on the molecular ion peak. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis : Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. Use the fragmentation pattern to confirm the structure of the molecule. The "nitrogen rule" can be applied, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[13][21]
Visualization of Experimental Workflow
The general workflow for the spectroscopic characterization of a synthesized compound like this compound is illustrated below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. compoundchem.com [compoundchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. IR Absorption Table [webspectra.chem.ucla.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. researchgate.net [researchgate.net]
- 19. amherst.edu [amherst.edu]
- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Novel Synthetic Routes for Thiochroman-3-ylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiochroman-3-ylamine and its derivatives are an important class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The thiochroman scaffold is a privileged structure, and the introduction of an amine group at the 3-position opens up a wide array of possibilities for creating novel molecules with diverse biological activities. This technical guide provides an in-depth overview of modern synthetic methodologies for the preparation of this compound derivatives, focusing on novel and efficient routes. Detailed experimental protocols for key reactions are provided, along with a comparative summary of quantitative data to aid in method selection and optimization.
Synthetic Methodologies
Two primary innovative strategies for the synthesis of this compound derivatives are presented here: a one-pot synthesis from 4-benzyl-2-thiazoline precursors and a reductive amination approach starting from thiochroman-3-one.
One-Pot Synthesis from 4-Benzyl-2-Thiazolines
A novel and efficient one-pot synthesis of N-substituted 3-amino-thiochromans has been developed, starting from readily available 4-benzyl-2-methyl thiazolines.[1][2] This method is particularly noteworthy for its ability to produce enantiopure 3-amino-thiochromans, as the chirality is derived from precursor chiral 2-aminoalcohols. The reaction proceeds through the formation of a thiazolinium salt and a subsequent disulfide intermediate, which then undergoes an unprecedented intramolecular electrophilic aromatic substitution to yield the desired thiochroman ring system.[1][2]
A general procedure for the synthesis of N-substituted 3-amino-thiochromanes is as follows:
-
One millimole of the starting material (4-benzyl-2-methyl thiazoline, the corresponding thiazolinium salt, or disulfide) is placed in 5 mL of aqueous 5N HCl.
-
The mixture is heated at 100°C in the air until the reaction is complete (monitoring by TLC or GC-MS is recommended). Reaction times can vary from 4 to 7 days depending on the substrate.
-
After completion, the solvent is evaporated under vacuum.
-
The resulting residue is washed with acetone.
-
The solid product is filtered and dried to afford the 3-amino-thiochromane as a hydrochloride salt.[3]
The yields of various N-substituted 3-amino-thiochromane hydrochlorides synthesized via this one-pot method are summarized in the table below.
| Starting Material | Product | Reaction Time (days) | Yield (%) |
| (S)-4-benzyl-2-methyl-4,5-dihydrothiazole | (S)-3-Aminothiochromane hydrochloride | 5 | 86 |
| Disulfide precursor of (S)-3-Aminothiochromane | (S)-3-Aminothiochromane hydrochloride | 4 | 88 |
| N-Substituted thiazolinium salt (4a) | (S)-3-(Methylamino)thiochromane hydrochloride | 5 | 69 |
| N-Substituted thiazolinium salt (4e) | (S)-3-(2-Hydroxyethylamino)thiochromane hydrochloride | 7 | 82 |
Data sourced from G. Mercey et al., Org. Biomol. Chem., 2010, 8, 2520-2521.[2]
Caption: One-pot synthesis of 3-amino-thiochromanes.
Reductive Amination of Thiochroman-3-one
A versatile and widely applicable method for the synthesis of primary, secondary, and tertiary amines is the reductive amination of a corresponding ketone. This approach can be effectively applied to the synthesis of this compound derivatives from thiochroman-3-one. The synthesis of the thiochroman-3-one precursor can be achieved through a Dieckmann cyclization of 2-carboxymethylthiophenylacetic acid derivatives.[4] The subsequent reductive amination involves the reaction of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.
A variety of reducing agents and conditions can be employed for this transformation, offering flexibility in terms of substrate scope and functional group tolerance. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[5] For the synthesis of the parent this compound (a primary amine), an ammonia source such as ammonium acetate or aqueous ammonia is used.
A representative procedure for the synthesis of the thiochroman-3-one precursor is as follows:
-
2-Carboxymethylthiophenylacetic acid is prepared from 2,3-dihydrobenzo[b]thiophene-2,3-dione.
-
The resulting diacid undergoes a Dieckmann cyclization to form 3-acetoxybenzothiopyrans.
-
Hydrolysis of the 3-acetoxybenzothiopyran yields thiochroman-3-one.[4]
While a specific protocol for the reductive amination of thiochroman-3-one is not explicitly detailed in the immediate literature, a general and adaptable procedure for the reductive amination of cyclic ketones to primary amines can be employed:
-
To a solution of thiochroman-3-one in a suitable solvent (e.g., methanol or ethanol), add a source of ammonia, such as ammonium acetate or aqueous ammonia, and a Lewis acid catalyst like titanium(IV) isopropoxide to facilitate imine formation.
-
Stir the mixture at room temperature to allow for the formation of the imine intermediate.
-
Add a reducing agent, such as sodium borohydride, portion-wise to the reaction mixture.
-
Continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up the reaction by quenching with water, extracting the product with an organic solvent, and purifying by column chromatography or crystallization.
Caption: Reductive amination of thiochroman-3-one.
Conclusion
The synthesis of this compound derivatives can be achieved through several innovative and efficient methods. The one-pot synthesis from 4-benzyl-2-thiazolines offers a direct route to enantiopure N-substituted derivatives. Alternatively, the well-established reductive amination of thiochroman-3-one provides a versatile and adaptable strategy for accessing a range of primary, secondary, and tertiary Thiochroman-3-ylamines. The choice of synthetic route will depend on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the development of novel this compound-based compounds for various applications in drug discovery and materials science.
References
- 1. grokipedia.com [grokipedia.com]
- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Investigating the Stereochemistry of Thiochroman-3-ylamine and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiochroman scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and antiestrogen properties. The introduction of an amino group at the 3-position of the thiochroman ring creates a chiral center, leading to the existence of stereoisomers. It is a well-established principle in pharmacology that the stereochemistry of a drug molecule can have a profound impact on its biological activity, with enantiomers often exhibiting different potency, efficacy, and even different pharmacological effects. This technical guide provides an in-depth exploration of the stereochemistry of Thiochroman-3-ylamine and its analogues, focusing on methods for their stereoselective synthesis, chiral separation, and the importance of stereochemistry in their biological action. While specific quantitative data directly comparing the biological activities of this compound enantiomers are limited in the current literature, this guide will draw upon data from closely related thiochroman analogues to illustrate the critical role of stereochemistry in this class of compounds.
Data Presentation: Stereochemistry and Biological Activity of Thiochroman Analogues
The following tables summarize quantitative data for analogues of this compound, highlighting the differences in biological activity between stereoisomers and different derivatives.
Table 1: Antifungal Activity of Thiochroman-4-one Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 7b | Candida albicans | 0.5 - 16 | [1] |
| 18 | Candida albicans | 4 | [2] |
| 18 | Cryptococcus neoformans | 4 | [2] |
| Spiro-indoline thiochromane derivative | Candida neoformans | 8 | [2] |
| Spiro-indoline thiochromane derivative | Mucor racemosa | 6 | [2] |
Table 2: Antibacterial Activity of Thiochroman Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 8a | Bacillus subtilis | 0.98 - 0.12 | [3] |
| 8a | Staphylococcus epidermidis | 32 | [2] |
| 8a | Staphylococcus aureus | 32 | [2] |
| 8a | Enterococcus faecalis | 32 | [2] |
| 14 | Bacillus subtilis | 3.9 | [2] |
| 14 | Staphylococcus aureus | 3.9 | [2] |
Table 3: Anti-estrogenic Activity of Thiochroman Derivatives
| Compound | Activity | Comments | Reference |
| 14b | Pure antiestrogen | Activity similar to ICI182,780; downregulates ER | [4] |
| 24b | Pure antiestrogen | Activity similar to ICI182,780; downregulates ER | [4] |
| 51 | Potent oral SERD | Degrades and antagonizes wild-type and mutant ERα | [5] |
Note: The compound numbers are as cited in the respective references.
Experimental Protocols
Enantioselective Synthesis of N-Substituted Thiochroman-3-ylamines
This protocol is based on the one-pot synthesis of enantiopure N-substituted 3-amino-thiochromanes from 4-benzyl-2-thiazolines.
Materials:
-
Chiral 2-aminoalcohols (as precursors for the thiazoline)
-
4-benzyl-2-methylthiazoline
-
Thiazolinium salt
-
Solvents and reagents for organic synthesis (e.g., dichloromethane, triflic anhydride, triethylamine)
Procedure:
-
Synthesis of the Chiral Thiazoline Precursor: Synthesize the 4-benzyl-2-thiazoline from the corresponding chiral 2-aminoalcohol following established literature procedures.
-
Formation of the Thiazolinium Salt: Dissolve the chiral 4-benzyl-2-thiazoline in anhydrous dichloromethane. Add triflic anhydride dropwise at -78°C under an inert atmosphere.
-
Intramolecular Electrophilic Aromatic Substitution: Add triethylamine to the reaction mixture and allow it to warm to room temperature. The reaction involves the formation of a disulfide which then undergoes an intramolecular electrophilic aromatic substitution to form the thiochroman ring.
-
Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the enantiopure N-substituted this compound.
-
Stereochemical Analysis: The enantiopurity of the final product can be confirmed by chiral High-Performance Liquid Chromatography (HPLC) and the absolute configuration determined by X-ray crystallography.
Chiral Separation of Racemic Amines by HPLC
This is a general protocol for the separation of chiral amines, which can be adapted for this compound and its analogues.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or cyclofructan-based columns).
Mobile Phase Preparation:
-
A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
For polar organic mode, a mixture of acetonitrile and methanol can be used.
-
Small amounts of additives, such as diethylamine (DEA) or trifluoroacetic acid (TFA), are often added to the mobile phase to improve peak shape and resolution. A typical concentration is 0.1% (v/v).
General Separation Protocol:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are a good starting point for screening.
-
Mobile Phase Screening: Begin with a standard mobile phase composition (e.g., 80:20 hexane:isopropanol with 0.1% DEA).
-
Injection and Elution: Dissolve the racemic amine in the mobile phase and inject it onto the column. Elute the enantiomers isocratically.
-
Method Optimization: If the initial separation is not satisfactory, optimize the mobile phase composition by varying the ratio of the non-polar and polar solvents and the type and concentration of the additive. The column temperature and flow rate can also be adjusted to improve the separation.
-
Detection and Quantification: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength or a mass spectrometer. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Mandatory Visualizations
Synthesis and Separation Workflow
Caption: Workflow for obtaining and testing stereoisomers.
Antifungal Mechanism of Action (Hypothesized)
Caption: Inhibition of N-Myristoyltransferase by thiochromans.
Estrogen Receptor Signaling and Inhibition
Caption: Estrogen receptor signaling and its inhibition.
Conclusion
The stereochemistry of this compound and its analogues is a critical factor in their biological activity. While there is a clear need for more research to quantify the stereochemical differences in the biological effects of 3-amino substituted thiochromans, the available data on related analogues strongly suggest that the development of stereoselective syntheses and chiral separation methods is essential for the advancement of these compounds as potential therapeutic agents. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to further investigate the fascinating and complex stereochemistry of this promising class of molecules.
References
- 1. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Thiochroman-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The thiochroman ring system is a core component of numerous biologically active compounds, exhibiting antimicrobial, antifungal, and other therapeutic properties. The introduction of an amine group at the 3-position of the thiochroman scaffold, yielding Thiochroman-3-ylamine, presents a key pharmacophore for potential drug candidates. Quantum chemical calculations offer a powerful in-silico approach to probe the molecular properties that govern its biological activity, such as receptor binding and metabolic stability.
This guide will detail the theoretical framework and practical considerations for conducting a computational study on this compound, including conformational analysis, geometry optimization, vibrational frequency analysis, and the exploration of the electronic landscape through frontier molecular orbitals and molecular electrostatic potential maps.
Computational Methodology
The following section details a robust and widely adopted computational protocol for the quantum chemical analysis of heterocyclic molecules like this compound, based on methodologies reported for similar compounds.
Conformational Search
Due to the non-planar nature of the dihydrothiopyran ring and the rotatable amino group, this compound can exist in multiple conformations. A thorough conformational search is the essential first step to identify the low-energy conformers. This can be accomplished using molecular mechanics force fields followed by quantum mechanical refinement of the most stable structures.
Geometry Optimization and Vibrational Frequency Calculations
The geometries of all identified conformers should be optimized without any symmetry constraints using Density Functional Theory (DFT). A commonly employed and effective combination of functional and basis set for such organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. Frequency calculations at the same level of theory are then performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) for the calculation of thermodynamic properties.
Electronic Structure Analysis
To understand the reactivity and intermolecular interaction potential of this compound, several electronic properties should be calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding.
Predicted Quantitative Data
The following tables present a hypothetical summary of the kind of quantitative data that would be generated from the computational protocol described above. Note: These values are for illustrative purposes and are not derived from actual calculations on this compound.
Table 1: Predicted Optimized Geometrical Parameters for the Global Minimum Conformer of this compound
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths | S1 - C2 | 1.82 Å |
| C2 - C3 | 1.54 Å | |
| C3 - N | 1.47 Å | |
| C3 - C4 | 1.53 Å | |
| C4 - C4a | 1.51 Å | |
| C4a - C5 | 1.40 Å | |
| C5 - C6 | 1.39 Å | |
| C6 - C7 | 1.40 Å | |
| C7 - C8 | 1.39 Å | |
| C8 - C8a | 1.40 Å | |
| C8a - S1 | 1.78 Å | |
| Bond Angles | C8a - S1 - C2 | 101.5° |
| S1 - C2 - C3 | 112.0° | |
| C2 - C3 - C4 | 110.5° | |
| C3 - C4 - C4a | 113.2° | |
| Dihedral Angles | C8a - S1 - C2 - C3 | -55.2° |
| S1 - C2 - C3 - C4 | 60.1° | |
| C2 - C3 - C4 - C4a | -62.3° |
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Symmetric Stretch | -NH₂ | 3450 |
| N-H Asymmetric Stretch | -NH₂ | 3530 |
| C-H Aromatic Stretch | Ar-H | 3050 - 3150 |
| C-H Aliphatic Stretch | -CH₂-, -CH- | 2850 - 2960 |
| C-N Stretch | C-NH₂ | 1080 |
| C-S Stretch | Thioether | 690 |
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | 0.2 eV |
| HOMO-LUMO Energy Gap | 6.0 eV |
| Dipole Moment | 1.5 D |
Visualizations
Visual representations are critical for interpreting the complex data generated from quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the computational study of this compound.
Caption: A flowchart illustrating the typical workflow for a DFT study of this compound.
Caption: Relationship between calculated electronic properties and their chemical interpretation.
Conclusion
While this guide has presented a hypothetical framework due to the absence of specific published data for this compound, the outlined computational methodologies are robust, well-established, and have been successfully applied to a wide range of related heterocyclic systems. By following this blueprint, researchers can conduct a thorough in-silico investigation of this compound to gain critical insights into its structural and electronic properties. The resulting data will be invaluable for understanding its potential as a pharmacophore and for guiding the future design and synthesis of novel, more effective therapeutic agents. This approach underscores the power of computational chemistry as an indispensable partner in modern drug discovery and development.
Navigating the Physicochemical Landscape of Thiochroman-3-ylamine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development, a comprehensive understanding of a molecule's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. This technical guide provides an in-depth exploration of the methodologies for assessing the solubility and stability of Thiochroman-3-ylamine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document outlines a robust framework of experimental protocols and data interpretation strategies based on established scientific principles and regulatory guidelines. The quantitative data presented herein is illustrative and intended to serve as a template for reporting experimental findings.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its formulation possibilities, bioavailability, and routes of administration. A comprehensive solubility profile is therefore essential in early-stage drug development.
Illustrative Solubility Data
The following table summarizes hypothetical solubility data for this compound in a range of common pharmaceutical solvents at ambient temperature. This data is presented to exemplify a clear and structured format for reporting solubility findings.
| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Solubility (mg/mL) - Illustrative |
| Water (pH 7.4) | 80.1 | 10.2 | ~0.5 |
| Phosphate Buffered Saline (PBS, pH 7.4) | ~80 | ~10.2 | ~0.6 |
| 0.1 N HCl | - | - | > 10.0 |
| 0.1 N NaOH | - | - | < 0.1 |
| Methanol | 32.7 | 5.1 | ~8.5 |
| Ethanol | 24.5 | 4.3 | ~5.2 |
| Isopropanol | 19.9 | 3.9 | ~2.1 |
| Acetonitrile | 37.5 | 5.8 | ~3.7 |
| Dichloromethane | 9.1 | 3.1 | ~15.0 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 50.0 |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | - | ~25.0 |
Caption: Illustrative solubility of this compound in various solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (as listed in the table above)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Perform the experiment in triplicate for each solvent.
Caption: Experimental workflow for solubility determination.
Stability Profile of this compound
Assessing the stability of a drug substance under various environmental conditions is a critical requirement for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.
Illustrative Stability Data (Forced Degradation)
The following table presents hypothetical results from a forced degradation study on this compound.
| Stress Condition | Duration | Assay of this compound (%) - Illustrative | Major Degradation Products Observed - Illustrative |
| Hydrolytic | |||
| 0.1 N HCl (aq) | 24 h at 60°C | 85.2 | 2 |
| Water (pH 7.0) | 24 h at 60°C | 98.5 | 0 |
| 0.1 N NaOH (aq) | 24 h at 60°C | 70.1 | 3 |
| Oxidative | |||
| 3% H₂O₂ | 24 h at RT | 65.8 | 4 |
| Photolytic | |||
| Solid (ICH Q1B) | 24 h | 99.1 | 0 |
| Solution (ICH Q1B) | 24 h | 92.3 | 1 |
| Thermal | |||
| Solid | 48 h at 80°C | 97.6 | 1 |
Caption: Illustrative forced degradation data for this compound.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Hydrolytic Stress:
-
Acidic: Add the stock solution to 0.1 N HCl and heat at a specified temperature (e.g., 60°C).
-
Neutral: Add the stock solution to water and heat.
-
Basic: Add the stock solution to 0.1 N NaOH and heat.
-
-
Oxidative Stress: Add the stock solution to a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Photolytic Stress: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Thermal Stress: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C).
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to detect any degradation products.
Caption: Workflow for a forced degradation stability study.
Analytical Methodologies
A validated, stability-indicating analytical method is crucial for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for aromatic amines.
Illustrative HPLC Method Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 220-300 nm)
-
Injection Volume: 10 µL
This technical guide provides a foundational framework for conducting thorough solubility and stability studies of this compound. The successful execution of these experiments will furnish the critical data necessary to guide formulation development, establish appropriate storage conditions, and ensure the overall quality and reliability of this promising pharmaceutical compound. It is imperative that all experimental work is conducted in accordance with relevant regulatory guidelines and internal standard operating procedures.
Biological Activity Screening of Novel Thiochroman-3-ylamine Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiochroman scaffold, a sulfur-containing heterocyclic moiety, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide focuses on the biological activity screening of a specific, yet underexplored subclass: novel Thiochroman-3-ylamine scaffolds. While direct literature on this specific scaffold is emerging, this document synthesizes available data on closely related thiochroman and thiochromanone derivatives to provide a comprehensive framework for screening and development. This guide will delve into potential biological activities, present quantitative data from related compounds, detail relevant experimental protocols, and visualize key experimental workflows and potential signaling pathways.
Overview of Biological Activities
Thiochroman-based compounds have demonstrated a broad spectrum of biological activities, suggesting the potential for this compound derivatives to be active in similar areas. These activities include:
-
Anticancer Activity: Various thiochroman derivatives have shown potent cytotoxic effects against a range of cancer cell lines. For instance, thiosemicarbazone derivatives of thiochromanones have displayed exceptional efficacy against MCF-7 (breast cancer), SK-mel-2 (melanoma), and DU145 (prostate cancer) cell lines, with IC50 values in the sub-micromolar range.[1] Thiochromane fused with a 1,3,4-thiadiazole nucleus has also demonstrated significant anticancer activity against MCF-7, HT29 (colon cancer), and HepG2 (liver cancer) cell lines.[1]
-
Antimicrobial Activity: Thiochroman scaffolds are prominent in the development of new antimicrobial agents. They have shown activity against both Gram-positive and Gram-negative bacteria.[2] For example, spiro pyrrolidines incorporating a thiochroman-4-one moiety have exhibited potent antibacterial activity against Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, and Enterococcus faecalis.[1]
-
Antifungal Activity: Several thiochroman derivatives have been identified as potent antifungal agents. Notably, 2-(indole-3-yl)-thiochroman-4-ones have shown significant activity against various fungal strains, including Candida albicans and Cryptococcus neoformans.[1] The antifungal activity of some derivatives has been found to be comparable to or even surpass that of the standard drug fluconazole.[3]
-
Enzyme Inhibition: Thiochroman-4-one derivatives have been investigated as inhibitors of various enzymes. For example, some derivatives have been synthesized and evaluated for their inhibitory activity against monoamine oxidases (MAO-A and MAO-B), with some showing high selectivity for MAO-B.[4]
-
Antiestrogenic Activity: Certain thiochroman derivatives have been designed as pure antiestrogens, demonstrating the ability to downregulate the estrogen receptor (ER).[5]
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for various thiochroman derivatives, providing a reference for the potential potency of novel this compound scaffolds.
Table 1: Anticancer Activity of Thiochroman Derivatives
| Compound Class | Cell Line | Activity (IC50/EC50) | Reference |
| Thiochromanone-thiosemicarbazones | MCF-7 | 0.42 µM | [1] |
| SK-mel-2 | 0.58 µM | [1] | |
| DU145 | 0.43 µM | [1] | |
| Thiochromane-fused 1,3,4-thiadiazoles | MCF-7 | 3.25 µM | [1] |
| HT29 | 3.12 µM | [1] | |
| HepG2 | 2.67 µM | [1] | |
| 3-Methenylthiochroman-4-one-1,1-dioxide | Ehrlich ascites tumor (in vivo) | Marginally active at 10 mg/kg/day | [6] |
Table 2: Antimicrobial and Antifungal Activity of Thiochroman Derivatives
| Compound Class | Organism | Activity (MIC/EC50) | Reference |
| Spiro pyrrolidines with thiochroman-4-one | Bacillus subtilis | 32 µg/mL (MIC) | [1] |
| Staphylococcus epidermidis | 32 µg/mL (MIC) | [1] | |
| Staphylococcus aureus | 32 µg/mL (MIC) | [1] | |
| Enterococcus faecalis | 32 µg/mL (MIC) | [1] | |
| 2-(Indole-3-yl)-thiochroman-4-ones | Candida albicans | 4 µg/mL (MIC) | [1] |
| Cryptococcus neoformans | 8 µg/mL (MIC) | [1] | |
| Substituted thiochroman-4-ones | Candida albicans | 0.5-16 µg/mL (MIC) | [3] |
| Cryptococcus neoformans | 0.5-16 µg/mL (MIC) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful screening of novel compounds. The following sections outline typical experimental protocols for key biological assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assay (e.g., Monoamine Oxidase B)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Methodology:
-
Enzyme and Substrate Preparation: A solution of the purified enzyme (e.g., human MAO-B) and its specific substrate are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the this compound derivative for a specific time.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.
-
Reaction Termination and Detection: The reaction is stopped after a defined period, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence or absorbance).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for biological activity screening and a plausible signaling pathway that could be modulated by this compound scaffolds.
Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel this compound scaffolds.
Caption: A hypothetical signaling pathway (MAPK/ERK and PI3K/Akt) potentially modulated by this compound scaffolds.
Conclusion and Future Directions
The existing body of research on thiochroman and its derivatives strongly suggests that novel this compound scaffolds are a promising area for drug discovery and development. Their potential for potent and diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, warrants further investigation.
Future research should focus on the synthesis and systematic screening of a library of this compound derivatives to establish clear structure-activity relationships (SAR). Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these novel compounds. The in-depth technical framework provided in this guide offers a solid foundation for researchers to embark on the exciting journey of exploring the therapeutic potential of this compound scaffolds.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity | MDPI [mdpi.com]
- 3. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor testing of 3-methenylthiochroman-4-one-1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Thiochroman-3-ylamine Derivatives in Oncology: A Technical Guide to the Patent and Application Landscape
For Researchers, Scientists, and Drug Development Professionals
The thiochroman scaffold, a heterocyclic motif containing a sulfur atom within a chroman-like ring system, has garnered significant attention in medicinal chemistry. Derivatives of Thiochroman-3-ylamine, in particular, are emerging as a promising class of therapeutic agents. This technical guide provides an in-depth analysis of the patent landscape, focusing on their burgeoning application in oncology as potent and selective modulators of critical signaling pathways. Recent research highlights their role as Selective Estrogen Receptor Degraders (SERDs), offering a novel strategy to combat endocrine-resistant breast cancer.
Core Application: Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer
A significant breakthrough in the application of thiochroman derivatives is their development as SERDs. These compounds function as pure antiestrogens by not only antagonizing the estrogen receptor alpha (ERα) but also promoting its degradation.[1][2] This dual mechanism is crucial for overcoming resistance to traditional endocrine therapies in ER-positive breast cancer.
The general mechanism involves the binding of the thiochroman derivative to ERα. This binding event induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. The depletion of cellular ERα levels effectively shuts down estrogen-dependent signaling pathways that drive tumor growth.[1]
Below is a diagram illustrating the signaling pathway targeted by these novel thiochroman-based SERDs.
Quantitative Data Summary
The potency of thiochroman derivatives has been quantified across various assays and cell lines. The tables below summarize key inhibitory and efficacy data from recent studies, demonstrating their potential in both wild-type and mutant ERα breast cancer models.
Table 1: In Vitro Antiproliferative Activity
| Compound ID | Cell Line | Target | GI50 (µM) | Reference |
| Compound 6i | MCF-7 | Breast Cancer | 34.7 | [3] |
Table 2: Anti-bacterial and Anti-fungal Activity
| Compound ID | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| Compound 11 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 24 | [4] |
| Compound 11 | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 30 | [4] |
| Compound 18 | Candida albicans | MIC | 4 | [4] |
| Compound 18 | Cryptococcus neoformans | MIC | 4 | [4] |
| Compound 22 | Candida albicans | MIC | 0.5 | [4] |
Table 3: Anti-leishmanial Activity
| Compound ID | Target Organism | Activity Metric | Value (µM) | Reference |
| Compound 32 | Leishmania panamensis | EC50 | 3.24 | [4] |
Experimental Protocols
Standardized assays are critical for evaluating the efficacy and mechanism of action of novel thiochroman derivatives. The following are detailed methodologies for key experiments.
Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the growth medium with fresh medium containing serial dilutions of the thiochroman derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[5]
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After overnight adherence, treat the cells with the test compound at desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest all cells, including those floating in the medium, by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cell suspension in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained samples by flow cytometry within one hour.[5]
Cell Cycle Analysis
This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Preparation: Seed and treat cells as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and wash them with ice-cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for a minimum of 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[5]
The workflow for these key in vitro screening assays is visualized below.
Broader Patent Landscape and Future Directions
While the application as SERDs is a major focus, the patent landscape for thiochroman derivatives is broader. Patents dating back several decades describe 3-aminochroman and 3-aminothiochroman compounds as ligands for central nervous system receptors, with potential applications in treating depression, anxiety, stress, and schizophrenia.[6] Other patents cover thiochroman derivatives for cardiovascular and other therapeutic areas.[7]
The versatility of the thiochroman scaffold suggests that future research will continue to uncover novel applications. The exploration of these molecules as kinase inhibitors, for example, represents another potential avenue in oncology and inflammation research. As structure-activity relationship (SAR) studies become more refined, the design of highly selective and potent this compound derivatives for a range of therapeutic targets is an achievable and exciting goal for drug discovery professionals.
References
- 1. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US5273994A - 3-aminochroman compounds - Google Patents [patents.google.com]
- 7. IE35034B1 - Thiochroman derivatives and a process for preparing them - Google Patents [patents.google.com]
Methodological & Application
The Versatile Thiochroman Scaffold in Medicinal Chemistry: Application Notes
Introduction
The thiochroman scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. While specific research on Thiochroman-3-ylamine as a direct building block is limited in publicly available literature, the broader class of thiochroman derivatives has shown significant promise in the development of novel therapeutic agents. This document provides an overview of the applications of the thiochroman scaffold, drawing parallels to the potential utility of this compound and its derivatives. General synthetic protocols for analogous compounds are also presented to guide researchers in the potential exploration of this specific building block.
Therapeutic Potential of the Thiochroman Scaffold
Thiochroman derivatives have been investigated for a variety of therapeutic applications, demonstrating the versatility of this heterocyclic system. The sulfur atom in the ring often contributes to favorable pharmacokinetic properties and unique interactions with biological targets.
Antimicrobial Activity
Derivatives of the closely related thiochroman-4-one have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, pyrazole and isoxazole derivatives of thiochroman-4-one have shown inhibitory activity against Bacillus subtilis and Pseudomonas fluorescens.[1] While specific data on this compound derivatives is not available, the inherent antimicrobial potential of the thiochroman core suggests that its amino derivatives could serve as a valuable starting point for the development of new anti-infective agents.
Central Nervous System (CNS) and Cardiovascular Applications
A United States patent has disclosed 3-aminochroman and 3-aminothiochroman derivatives as ligands for central nervous system receptors, with potential applications in treating stress, anxiety, depression, schizophrenia, and pain. The patent also suggests their utility in cardiovascular diseases and hypertension. This indicates that the 3-amino substitution on the thiochroman ring is a key feature for achieving activity in these therapeutic areas.
General Synthetic Strategies
While specific experimental protocols for the derivatization of this compound are not readily found, general methods for the synthesis of amides, ureas, and sulfonamides from primary amines can be adapted.
Synthesis of N-(Thiochroman-3-yl) Amides
The acylation of a primary amine is a fundamental reaction in organic synthesis. This compound can be reacted with a variety of acylating agents, such as acyl chlorides or carboxylic acids (in the presence of a coupling agent), to furnish the corresponding amides.
General Workflow for Amide Synthesis
Caption: General workflow for the synthesis of N-(Thiochroman-3-yl) amides.
Synthesis of N-(Thiochroman-3-yl) Ureas
Urea derivatives are commonly found in biologically active molecules. The reaction of this compound with an isocyanate is a straightforward method for the synthesis of corresponding ureas.
General Protocol for Urea Synthesis from an Isocyanate
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Addition of Isocyanate: To the stirred solution, add the corresponding isocyanate (1.0-1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is often complete within a few hours.
-
Isolation: If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Synthesis of N-(Thiochroman-3-yl) Sulfonamides
Sulfonamides are another important class of pharmacophores. They can be synthesized by reacting this compound with a sulfonyl chloride in the presence of a base.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Materials:
-
This compound
-
Substituted sulfonyl chloride (1.1 eq)
-
Pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or triethylamine) to the solution.
-
Slowly add the sulfonyl chloride to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Structure-Activity Relationship (SAR) Considerations
While SAR data for this compound derivatives is not available, general trends observed for other thiochroman scaffolds can provide some guidance for future research. For example, in a series of thiochroman-4-one derivatives, substitutions on the aromatic ring have been shown to significantly influence biological activity.[2] Similarly, for derivatives of this compound, exploring a variety of substituents on the amide, urea, or sulfonamide moieties, as well as on the thiochroman ring system itself, will be crucial for optimizing biological activity.
Logical Relationship for SAR Studies
References
- 1. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
Application Notes & Protocols: Thiochroman Derivatives in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Topic: While the direct application of Thiochroman-3-ylamine as a primary organocatalyst in asymmetric catalysis is not extensively documented in publicly available scientific literature, the chiral thiochroman scaffold is a significant structural motif in medicinal chemistry and materials science. The asymmetric synthesis of these molecules is, therefore, of high importance. This document provides an overview of a key method for the enantioselective synthesis of chiral thiochroman derivatives, which may serve as valuable building blocks, including for the synthesis of novel chiral ligands and potential organocatalysts.
Application Note 1: Asymmetric Synthesis of 4-Allyl Thiochromanes via Copper-Catalyzed Hydroallylation
Chiral 4-allyl thiochromanes are valuable synthetic intermediates. A highly efficient method for their synthesis involves the copper(I) hydride-catalyzed enantioselective hydroallylation of 2H-thiochromenes.[1][2][3] This approach provides access to a variety of 4-allyl thiochromanes in high yields and with excellent enantioselectivities.[1][2][3]
The reaction utilizes a copper(I) chloride catalyst in conjunction with a chiral bisphosphine ligand, (R,R)-Ph-BPE, to create a chiral catalytic environment. A silane, such as phenylsilane, serves as the hydride source. The reaction tolerates a range of substituents on both the thiochromene and the allylic phosphate, allowing for the synthesis of a diverse library of chiral thiochroman derivatives.
Quantitative Data Summary
The following table summarizes the results for the copper-catalyzed asymmetric hydroallylation of various 2H-thiochromenes with different allylic phosphates.
| Entry | Thiochromene Substituent | Allylic Phosphate Substituent (R) | Yield (%) | ee (%) |
| 1 | H | Phenyl | 82 | 94 |
| 2 | 6-F | Phenyl | 75 | 92 |
| 3 | 6-Cl | Phenyl | 78 | 93 |
| 4 | 6-Br | Phenyl | 80 | 94 |
| 5 | 6-Me | Phenyl | 79 | 91 |
| 6 | 6-OMe | Phenyl | 57 | 84 |
| 7 | H | 4-Me-Ph | 65 | 96 |
| 8 | H | 4-OMe-Ph | 55 | 95 |
| 9 | H | 4-Cl-Ph | 35 | 81 |
Experimental Protocol: Copper-Catalyzed Asymmetric Hydroallylation of 2H-Thiochromene
This protocol is based on the methodology for the synthesis of 4-allyl thiochromanes.[1]
Materials:
-
Copper(I) chloride (CuCl)
-
(R,R)-Ph-BPE ligand
-
Lithium tert-butoxide (LiOtBu)
-
Phenylsilane
-
2H-thiochromene (substrate 1)
-
Allylic phosphate (substrate 2)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add CuCl (0.010 mmol, 5 mol%) and (R,R)-Ph-BPE (0.011 mmol, 5.5 mol%).
-
Add 0.25 mL of anhydrous THF and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To the pre-stirred catalyst mixture, add LiOtBu (0.5 mmol, 2.5 equiv.) and phenylsilane (0.5 mmol, 2.5 equiv.).
-
Sequentially add a solution of 2H-thiochromene (0.2 mmol, 1 equiv.) in 0.25 mL of anhydrous THF.
-
Finally, add the allylic phosphate (0.5 mmol, 2.5 equiv.).
-
-
Reaction Execution:
-
Stir the resulting reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-allyl thiochromane.
-
-
Analysis:
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the asymmetric synthesis of 4-allyl thiochromanes.
General Role of Chiral Primary Amines in Asymmetric Organocatalysis
While specific applications of this compound are not widely reported, chiral primary amines are a cornerstone of asymmetric organocatalysis. They can activate substrates through two primary mechanisms: enamine and iminium ion catalysis.
-
Enamine Catalysis: A chiral primary amine reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This chiral enamine can then react enantioselectively with an electrophile.
-
Iminium Ion Catalysis: A chiral primary amine condenses with an α,β-unsaturated carbonyl compound to form an iminium ion. This activation lowers the LUMO of the carbonyl compound, facilitating enantioselective conjugate addition of a nucleophile.
A molecule like this compound, with its rigid bicyclic structure, could potentially serve as a scaffold for a chiral primary amine catalyst. The stereochemistry at the 3-position could influence the facial selectivity of reactions. Further derivatization of the amine could also be explored to fine-tune its catalytic activity and selectivity. The development of novel catalysts based on the thiochroman scaffold remains an area of potential research interest.
Catalytic Cycle of Primary Amine Catalysis
Caption: General catalytic cycle for enamine catalysis using a chiral primary amine.
References
- 1. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Thiochromene-Based Fluorescent Probes for Biothiol Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of thiochromene-based fluorescent probes for the detection and imaging of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). While specific literature on Thiochroman-3-ylamine-based probes is limited, the broader thiochromene scaffold has shown significant promise for developing fluorescent sensors. This document presents a representative thiochromene-based probe, ThioChrom-1 , and details its application in biothiol detection.
Introduction to Thiochromene-Based Fluorescent Probes
Thiochromene derivatives are heterocyclic compounds containing a sulfur atom in the chromene ring system. Their unique photophysical properties make them attractive scaffolds for the development of fluorescent probes.[1] Probes based on this structure can be designed to be in a "turned-off" (non-fluorescent) state, which, upon reaction with a specific analyte, "turn-on" to produce a fluorescent signal.
The detection of biothiols is crucial as they are key players in maintaining cellular redox homeostasis.[2] Aberrant levels of biothiols are associated with numerous diseases, including cancer and neurodegenerative disorders.[3] Fluorescent probes offer a powerful tool for real-time monitoring of biothiol levels in biological systems with high sensitivity and spatiotemporal resolution.[4]
Principle of Biothiol Detection with ThioChrom-1
The representative probe, ThioChrom-1 , is designed based on the "thiol-chromene click reaction".[5] In its native state, the probe is non-fluorescent. The presence of biothiols triggers a nucleophilic attack on the thiochromene core, leading to the opening of the pyran ring. This structural change results in the formation of a highly fluorescent product, allowing for the quantitative detection of biothiols.
Signaling Pathway of ThioChrom-1
Caption: Signaling pathway of ThioChrom-1 with biothiols.
Quantitative Data of ThioChrom-1 (Representative)
The following table summarizes the expected photophysical and performance characteristics of ThioChrom-1 , based on data from analogous chromene-based probes for biothiol detection.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~485 nm | [6] |
| Emission Wavelength (λem) | ~520 nm | [6] |
| Quantum Yield (Φ) | > 0.5 (after reaction) | [6] |
| Fluorescence Enhancement | > 100-fold | [2] |
| Limit of Detection (LOD) | 50-150 nM | [7] |
| Response Time | < 10 minutes | [2] |
Experimental Protocols
Synthesis of ThioChrom-1 (Representative Protocol)
This protocol describes a plausible synthesis for a thiochromene-based probe.
Workflow for Synthesis of ThioChrom-1
Caption: Synthetic workflow for the ThioChrom-1 fluorescent probe.
Materials:
-
2-Mercaptobenzaldehyde
-
An appropriate α,β-unsaturated ketone (e.g., chalcone derivative)
-
Base (e.g., triethylamine)
-
Acid (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., ethanol or DMF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Thio-Michael Addition:
-
Dissolve 2-mercaptobenzaldehyde (1 equivalent) and the α,β-unsaturated ketone (1.1 equivalents) in anhydrous ethanol.
-
Add triethylamine (1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Cyclization and Dehydration:
-
Once the initial reaction is complete, add p-toluenesulfonic acid (0.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours, again monitoring by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Redissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ThioChrom-1 probe.
-
Characterization: The structure of the synthesized probe should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Assay for Biothiol Detection
Workflow for In Vitro Biothiol Detection
Caption: Workflow for in vitro biothiol detection using ThioChrom-1.
Materials:
-
ThioChrom-1 stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solutions of Cys, Hcy, and GSH (10 mM in PBS)
-
Other amino acids and reactive species for selectivity testing
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of ThioChrom-1 (e.g., 10 µM) in PBS.
-
To the wells of a 96-well plate, add the ThioChrom-1 working solution.
-
Add varying concentrations of biothiols (e.g., 0-100 µM) to the wells.
-
For selectivity studies, add other potential interfering species (e.g., other amino acids, reactive oxygen species) at a high concentration (e.g., 1 mM).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
Plot the fluorescence intensity against the biothiol concentration to determine the detection limit and linear range.
Cellular Imaging of Intracellular Biothiols
Workflow for Cellular Imaging
Caption: A standard experimental workflow for cellular imaging with a thiol-reactive fluorescent probe.[4]
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
ThioChrom-1 stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture cells to the desired confluency (e.g., 70-80%) on a suitable imaging vessel.
-
Probe Loading:
-
Prepare a working solution of ThioChrom-1 (e.g., 5 µM) in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells 2-3 times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Visualize the stained cells using a fluorescence microscope with a filter set appropriate for the probe's excitation and emission wavelengths (e.g., a FITC filter set).
-
Drug Development Applications
Fluorescent probes like ThioChrom-1 are valuable tools in drug development for:
-
High-Throughput Screening (HTS): Screening compound libraries for drugs that modulate cellular thiol levels.
-
Mechanism of Action Studies: Investigating how drug candidates affect cellular redox status.
-
Monitoring Drug Efficacy: Assessing the therapeutic effect of drugs designed to target oxidative stress pathways.
By providing a means to visualize and quantify biothiol dynamics, these probes can accelerate the discovery and development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Sensing biothiols via thiol-chromene addition triggered fluorophore activation by intramolecular cyclization - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thiol-chromene click reaction-triggered mitochondria-targeted ratiometric fluorescent probe for intracellular biothiol imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Thiochroman-3-ylamine into Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in drug discovery and development, offering the potential to enhance potency, stability, and pharmacokinetic profiles. Thiochroman-3-ylamine, a unique cyclic amino acid, presents both opportunities and challenges for peptide synthesis due to its inherent steric hindrance. These application notes provide a detailed protocol for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS), drawing upon established best practices for sterically hindered amino acids.
Challenges and Considerations
The primary challenge in incorporating this compound lies in its bulky, rigid structure, which can significantly impede coupling reactions. Incomplete couplings can lead to deletion sequences and low yields of the target peptide. Therefore, careful selection of coupling reagents, reaction conditions, and synthetic strategy is paramount.
Recommended Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based SPPS procedure for incorporating Fmoc-Thiochroman-3-yl-OH into a growing peptide chain.
Materials
-
Fmoc-Thiochroman-3-yl-OH
-
Appropriate Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N-Methyl-2-pyrrolidone (NMP) (optional, for difficult couplings)
-
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Reaction vessel for manual SPPS
-
Shaker or agitator
Experimental Procedure
1. Resin Swelling and Preparation:
-
Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the deprotection step with fresh solution for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.[1]
3. Coupling of Fmoc-Thiochroman-3-yl-OH:
-
Pre-activation: In a separate vial, dissolve Fmoc-Thiochroman-3-yl-OH (3 eq.), the chosen coupling reagent (e.g., HATU, 2.9 eq.), in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction at room temperature for at least 2 hours.
4. Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of resin beads and perform a Kaiser test.
-
If the test is negative (colorless or yellow beads), the coupling is complete. Proceed to the next deprotection step.
-
If the test is positive (blue beads), the coupling is incomplete. In this case, a double coupling strategy is recommended.
5. Double Coupling (if necessary):
-
Drain the reaction vessel.
-
Add a fresh solution of the activated Fmoc-Thiochroman-3-yl-OH (prepared as in step 3).
-
Agitate for an additional 2 hours or overnight.
-
Perform another Kaiser test to confirm completion.
6. Subsequent Amino Acid Couplings:
-
After successful coupling of this compound, proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.[2]
7. Cleavage and Deprotection:
-
Once the peptide sequence is complete, wash the resin thoroughly with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Wash the peptide pellet with cold ether and dry.
8. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
Data Presentation: Coupling Reagent Comparison for Hindered Amino Acids
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the performance of commonly used coupling reagents for sterically hindered amino acids, which can guide the selection for this compound incorporation.[3]
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Highly efficient for hindered couplings, forms reactive OAt esters.[3][4] | More expensive than HBTU, based on potentially explosive HOAt.[3] |
| HBTU | Aminium/Uronium Salt | Highly efficient and widely used, soluble byproducts.[3][4][5] | Can have allergenic potential.[3] |
| PyBOP | Phosphonium Salt | Efficient, avoids guanidinylation side reactions.[3][4] | Generally less reactive than HATU.[3] |
| COMU | Aminium/Uronium Salt | Efficiency comparable to HATU, safer (non-explosive), reduced allergenic potential.[3][5] | Limited stability in solution.[3] |
Visualizing the Workflow and Logic
Experimental Workflow for SPPS
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Decision Logic for Coupling Strategy
Caption: Decision-making process for the coupling of sterically hindered amino acids like this compound.
Alternative Strategies and Troubleshooting
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly enhance coupling efficiency and reduce reaction times for hindered amino acids by overcoming activation energy barriers.[6]
-
Solvent Choice: For particularly difficult couplings, switching from DMF to NMP, or using a mixture, can be beneficial due to NMP's superior solvating properties for aggregated peptides.[4]
-
Side Reaction Prevention: When this compound is one of the first two amino acids in the sequence, there is a risk of diketopiperazine formation, leading to chain termination. Using a 2-chlorotrityl chloride (2-CTC) resin can mitigate this issue due to its steric bulk.[4]
Conclusion
The successful incorporation of this compound into peptide sequences is achievable with careful optimization of the synthetic protocol. By employing potent coupling reagents, monitoring reaction completion, and utilizing strategies such as double coupling or microwave assistance, researchers can effectively synthesize novel peptides containing this unique non-natural amino acid. These application notes provide a robust starting point for the development of this compound-containing peptides for various applications in research and drug development.
References
Application Notes and Protocols for High-Throughput Screening of Thiochroman-3-ylamine Derivatives as Potential Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiochroman-3-ylamine and its derivatives represent a class of sulfur-containing heterocyclic compounds that are of significant interest in medicinal chemistry. Structurally related compounds, such as thiochromones and thiochromanones, have been investigated for a variety of biological activities, including the inhibition of monoamine oxidase (MAO).[1][2] Monoamine oxidases are enzymes crucial for the degradation of monoamine neurotransmitters.[3] There are two main isoforms, MAO-A and MAO-B. Inhibitors of MAO-B are of particular therapeutic interest as they can increase dopamine levels in the brain and are used in the treatment of Parkinson's disease and other neurodegenerative disorders.[3]
Given the therapeutic potential of MAO-B inhibition and the structural similarity of this compound derivatives to known MAO inhibitors, high-throughput screening (HTS) is a critical step in identifying promising lead compounds from this chemical series. These application notes provide a detailed protocol for a fluorescence-based HTS assay designed to identify and characterize this compound derivatives as potential MAO-B inhibitors.
Signaling Pathway and Assay Principle
Monoamine Oxidase B (MAO-B) catalyzes the oxidative deamination of monoamine substrates, such as benzylamine, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). This HTS assay utilizes the production of H₂O₂ as an indicator of MAO-B activity. In the presence of horseradish peroxidase (HRP), the H₂O₂ generated reacts with a non-fluorescent probe, N-acetyl-3,7-dihydroxyphenoxazine (Amplex® Red), to produce the highly fluorescent compound resorufin. The resulting fluorescence is directly proportional to the MAO-B enzymatic activity. When an inhibitory compound is present, the rate of H₂O₂ production decreases, leading to a reduction in the fluorescence signal.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human Monoamine Oxidase B (MAO-B)
-
Substrate: Benzylamine
-
Detection Reagent: Amplex® Red
-
Coupling Enzyme: Horseradish Peroxidase (HRP)
-
Positive Control: Selegiline (a known MAO-B inhibitor)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
Test Compounds: this compound derivatives dissolved in DMSO
-
Plates: Black, flat-bottom 384-well microplates
Reagent Preparation
-
MAO-B Enzyme Stock Solution: Prepare a 1 mg/mL stock solution in assay buffer. Aliquot and store at -80°C.
-
Benzylamine Substrate Stock Solution: Prepare a 100 mM stock solution in deionized water. Aliquot and store at -20°C.
-
Amplex® Red Stock Solution: Prepare a 10 mM stock solution in DMSO. Protect from light and store at -20°C.
-
HRP Stock Solution: Prepare a 10 U/mL stock solution in assay buffer. Aliquot and store at -20°C.
-
Selegiline Positive Control Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Working Solutions: On the day of the experiment, dilute the stock solutions to the desired working concentrations in assay buffer.
HTS Assay Workflow
The following workflow is designed for a 384-well plate format and can be automated for high-throughput screening.
Detailed Assay Procedure
-
Compound Plating: Dispense 1 µL of test compounds, positive control (Selegiline), and negative control (DMSO) into the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 25 µL of the MAO-B enzyme working solution to all wells. The final enzyme concentration should be optimized for a robust signal window.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow for the interaction between the inhibitors and the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing benzylamine, Amplex® Red, and HRP in assay buffer. Add 25 µL of this mixture to all wells to initiate the enzymatic reaction. Final concentrations in a 50 µL reaction volume should be approximately:
-
Benzylamine: 1 mM
-
Amplex® Red: 50 µM
-
HRP: 1 U/mL
-
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation wavelength between 530-560 nm and emission wavelength at approximately 590 nm.
Data Analysis
-
Percentage Inhibition Calculation: The percentage inhibition for each test compound is calculated using the following formula: % Inhibition = [1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank)] x 100
-
IC₅₀ Determination: For compounds showing significant inhibition, a dose-response curve is generated by testing a range of concentrations. The IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic equation.
Quantitative Data Summary
| Compound Class | Derivative | Target | IC₅₀ (nM) | Reference |
| Thiochromone S,S-dioxide | C-3 isoxazole substituted | MAO-B | Potent Inhibition | [1] |
| 3-Styrylchromone | Compound 19 | MAO-B | 2.2 | [4] |
| 3-Styrylchromone | Compound 18 | MAO-B | 3.1 | [4] |
| 5-hydroxy-2-methyl-chroman-4-one | HMC | MAO-B | 3230 | [5] |
| Positive Control | Selegiline | MAO-B | 7.04 | [6] |
Conclusion
The described high-throughput screening assay provides a robust and sensitive method for identifying and characterizing this compound derivatives as potential inhibitors of Monoamine Oxidase B.[7] The fluorescence-based readout in a 384-well format allows for the rapid screening of large compound libraries, facilitating the discovery of novel therapeutic agents for neurodegenerative diseases. Further studies, including determination of selectivity against MAO-A and mechanism of action studies, will be necessary for promising hit compounds.
References
- 1. Discovery of C-3 isoxazole substituted thiochromone S,S-dioxide derivatives as potent and selective inhibitors for monoamine oxidase B (MAO-B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. libir.josai.ac.jp [libir.josai.ac.jp]
- 5. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiochroman-3-ylamine as a Ligand for Transition Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiochroman-3-ylamine is a chiral bicyclic scaffold containing both a soft thioether donor and a hard amine donor. This unique combination of functionalities makes it a promising, yet underexplored, candidate as a bidentate ligand for transition metal catalysis. The thioether can coordinate to soft metals like palladium, rhodium, and iridium, while the chiral amine moiety can induce enantioselectivity in catalytic transformations. This document provides detailed protocols for the synthesis of this compound and outlines its potential applications as a ligand in key transition metal-catalyzed reactions, based on established principles and analogous systems.
I. Synthesis of this compound Ligand
The synthesis of this compound can be achieved from the commercially available thiochroman-4-one via a three-step sequence involving a key reductive amination of the corresponding thiochroman-3-one.
Experimental Workflow for Ligand Synthesis
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of Thiochroman-3-one
Thiochroman-3-one can be prepared from thiochroman-4-one via a Willgerodt-Kindler rearrangement followed by hydrolysis.
-
Materials: Thiochroman-4-one, sulfur, morpholine, ethanol, hydrochloric acid, diethyl ether.
-
Procedure:
-
In a round-bottom flask, combine thiochroman-4-one (1.0 eq.), sulfur (2.0 eq.), and morpholine (3.0 eq.) in ethanol.
-
Reflux the mixture for 12 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
To the residue, add a mixture of concentrated hydrochloric acid, water, and ethanol.
-
Reflux the mixture for 6 hours to hydrolyze the thiomorpholide intermediate.
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford thiochroman-3-one.
-
Step 2: Synthesis of Thiochroman-3-one Oxime
-
Materials: Thiochroman-3-one, hydroxylamine hydrochloride, sodium acetate, ethanol, water.
-
Procedure:
-
Dissolve thiochroman-3-one (1.0 eq.) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.) in a minimal amount of water.
-
Add the aqueous solution to the ethanolic solution of the ketone.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and add water to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain Thiochroman-3-one oxime.
-
Step 3: Synthesis of this compound (Reduction of the Oxime)
-
Materials: Thiochroman-3-one oxime, lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF), sodium sulfate, diethyl ether.
-
Procedure:
-
In a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (3.0 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Thiochroman-3-one oxime (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 6-8 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solid and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation or chromatography if necessary.
-
II. Application in Palladium-Catalyzed Asymmetric Allylic Alkylation
Chiral N,S-ligands are known to be effective in palladium-catalyzed asymmetric allylic alkylation (AAA). The this compound ligand is proposed to form a stable complex with palladium, creating a chiral environment for the nucleophilic attack on the π-allyl intermediate.
Proposed Catalytic Cycle
Caption: Simplified catalytic cycle for AAA.
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
-
Materials: [Pd(π-allyl)Cl]₂, this compound ligand, 1,3-diphenylallyl acetate, dimethyl malonate, BSA (N,O-Bis(trimethylsilyl)acetamide), potassium acetate, dichloromethane (DCM).
-
Procedure:
-
In a glovebox, charge a Schlenk tube with [Pd(π-allyl)Cl]₂ (0.5 mol%) and this compound (1.1 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add 1,3-diphenylallyl acetate (1.0 eq.) and potassium acetate (0.1 eq.).
-
In a separate vial, dissolve dimethyl malonate (1.2 eq.) in DCM and add BSA (1.3 eq.). Stir for 10 minutes.
-
Add the nucleophile solution to the catalyst mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with DCM.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography. Determine the enantiomeric excess (ee) by chiral HPLC.
-
Hypothetical Performance Data
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (rac)-Thiochroman-3-ylamine | DCM | 25 | 95 | 0 |
| 2 | (S)-Thiochroman-3-ylamine | DCM | 25 | 92 | 85 |
| 3 | (S)-Thiochroman-3-ylamine | THF | 25 | 88 | 82 |
| 4 | (S)-Thiochroman-3-ylamine | Toluene | 25 | 90 | 88 |
| 5 | (S)-Thiochroman-3-ylamine | DCM | 0 | 85 | 91 |
III. Application in Rhodium-Catalyzed Asymmetric Hydrogenation
The combination of a thioether and an amine in a chiral ligand framework is suitable for creating effective catalysts for the asymmetric hydrogenation of prochiral olefins.
Experimental Protocol: Asymmetric Hydrogenation of Methyl α-acetamidocinnamate
-
Materials: [Rh(COD)₂]BF₄, this compound ligand, methyl α-acetamidocinnamate, methanol, H₂ gas.
-
Procedure:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) in degassed methanol in a stainless-steel autoclave.
-
Stir the solution for 20 minutes to allow for catalyst formation.
-
Add a solution of methyl α-acetamidocinnamate (1.0 eq.) in degassed methanol.
-
Seal the autoclave, purge with H₂ gas three times, and then pressurize to 10 bar H₂.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully vent the autoclave and concentrate the reaction mixture.
-
Purify the product by column chromatography. Determine the enantiomeric excess by chiral GC or HPLC.
-
Hypothetical Performance Data
| Entry | Ligand | Solvent | H₂ Pressure (bar) | Yield (%) | ee (%) |
| 1 | (R)-Thiochroman-3-ylamine | MeOH | 10 | >99 | 92 |
| 2 | (R)-Thiochroman-3-ylamine | THF | 10 | 98 | 88 |
| 3 | (R)-Thiochroman-3-ylamine | DCM | 10 | >99 | 90 |
| 4 | (R)-Thiochroman-3-ylamine | MeOH | 5 | 95 | 91 |
| 5 | (R)-Thiochroman-3-ylamine | MeOH | 20 | >99 | 92 |
IV. Application in Iridium-Catalyzed Asymmetric Transfer Hydrogenation
Iridium complexes bearing chiral diamine or amino alcohol ligands are highly effective for the asymmetric transfer hydrogenation of ketones. The N,S-bidentate nature of this compound makes it a candidate for this transformation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
-
Materials: [Ir(Cp*)Cl₂]₂, this compound ligand, acetophenone, formic acid/triethylamine (5:2 azeotrope), isopropanol.
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, mix [Ir(Cp*)Cl₂]₂ (0.5 mol%) and this compound (1.1 mol%) in isopropanol.
-
Heat the mixture at 80 °C for 1 hour to form the active catalyst.
-
Cool the solution to room temperature and add acetophenone (1.0 eq.).
-
Add the formic acid/triethylamine azeotrope (5.0 eq.) as the hydrogen source.
-
Stir the reaction at 40 °C and monitor its progress by GC.
-
Upon completion, quench with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product, 1-phenylethanol, by flash chromatography. Determine the enantiomeric excess by chiral HPLC.
-
Hypothetical Performance Data
| Entry | Ligand | Substrate | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-Thiochroman-3-ylamine | Acetophenone | 40 | 98 | 89 (R) |
| 2 | (S)-Thiochroman-3-ylamine | Propiophenone | 40 | 97 | 91 (R) |
| 3 | (S)-Thiochroman-3-ylamine | 1-Tetralone | 40 | 95 | 93 (R) |
| 4 | (R)-Thiochroman-3-ylamine | Acetophenone | 40 | 98 | 89 (S) |
| 5 | (S)-Thiochroman-3-ylamine | Acetophenone | 25 | 90 | 92 (R) |
Disclaimer: The catalytic applications, protocols, and data presented in sections II, III, and IV are hypothetical and based on the established reactivity of analogous chiral amino-thioether ligands. To date, there is no published literature specifically detailing the use of this compound as a ligand in transition metal catalysis. The information provided is intended to guide future research in this promising area.
Application Notes and Protocols for In Vitro Cell-Based Assays Using Thiochroman-3-ylamine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiochroman-3-ylamine and its derivatives represent a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have shown promise in various therapeutic areas, particularly in oncology, where they have demonstrated potent cytotoxic effects against a range of cancer cell lines. The proposed mechanism of action for many of these compounds involves the induction of apoptosis through the modulation of key signaling pathways, including the PI3K/Akt pathway and the Bcl-2 family of proteins.
These application notes provide a comprehensive overview of the in vitro evaluation of this compound compounds, offering detailed protocols for assessing their cytotoxic and pro-apoptotic properties. The information presented here is intended to guide researchers in designing and executing robust cell-based assays to explore the therapeutic potential of this promising class of molecules.
Data Presentation: Cytotoxicity of Thiochroman Derivatives
The cytotoxic activity of this compound and its analogs is typically evaluated using cell viability assays, such as the MTT assay, across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following tables summarize representative IC50 values for various thiochroman derivatives, highlighting their potential as anticancer agents.
Table 1: Anticancer Activity of Thiochroman-4-one Derivatives
| Compound | MCF-7 IC50 (µM) | HT29 IC50 (µM) | HepG2 IC50 (µM) |
| 42 | 3.25 | 3.12 | 2.67 |
Data from a study on thiazole and thiadiazole-based analogs fused with thiochromane.[1]
Table 2: Anticancer Activity of SHetA2 and its Analogs against Ovarian Cancer (A2780)
| Compound | IC50 (µM) | Efficacy (%) |
| SHetA2 | 3.17 | 84.3 |
| 43 | 1.86 | 95.6 |
Data from a study on SHetA2 (NSC-721689) analogs targeting ovarian cancer.[1]
Table 3: Cytotoxic Activity of Benzochromene Derivatives
| Compound | Cell Line | IC50 (µM) |
| Various | Various Cancer Cell Lines | 4.6 - 21.5 |
Data from a study on a series of benzochromene derivatives against seven human cancer cell lines.[2]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6]
Materials:
-
This compound compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow for MTT Assay
Caption: General workflow for assessing cell viability using the MTT assay.
Apoptosis Detection by Annexin V Staining
Annexin V staining is a common method for detecting early-stage apoptosis.[7][8][9][10][11] In apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the this compound compound at the desired concentration for the appropriate time.
-
Include both a negative (untreated) and a positive control (e.g., treated with a known apoptosis inducer).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Logical Relationship in Annexin V/PI Staining
Caption: Quadrant analysis of Annexin V and PI staining for apoptosis detection.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. Their activity can be measured using a substrate that releases a fluorescent or colorimetric signal upon cleavage.
Materials:
-
Caspase-3/7 Activity Assay Kit (containing caspase substrate and lysis buffer)
-
96-well plate (black or white, depending on the detection method)
-
Plate reader (fluorescence or absorbance)
Protocol:
-
Cell Treatment and Lysis:
-
Seed and treat cells with the this compound compound as described for the apoptosis assay.
-
After treatment, lyse the cells using the provided lysis buffer.
-
-
Caspase Activity Measurement:
-
Add the caspase substrate to the cell lysates in a 96-well plate.
-
Incubate at room temperature, protected from light, for the time recommended in the kit protocol.
-
-
Detection:
-
Measure the fluorescence (e.g., excitation/emission ~490/520 nm) or absorbance using a plate reader.
-
The signal intensity is proportional to the caspase-3/7 activity.
-
Signaling Pathways
Intrinsic Apoptosis Pathway
Thiochroman derivatives have been shown to induce apoptosis by modulating the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.[12]
Caption: Simplified intrinsic apoptosis pathway induced by this compound compounds.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Inhibition of this pathway is a common mechanism for anticancer agents. Some heterocyclic compounds have been shown to inhibit the phosphorylation of Akt, thereby inactivating the pathway and promoting apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound compounds.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. atcc.org [atcc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Synthesis, characterization, anti-proliferative properties and DNA binding of benzochromene derivatives: Increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Thiochroman-3-ylamine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiochroman-3-ylamine, a sulfur-containing heterocyclic amine, has emerged as a valuable and versatile building block in the synthesis of a diverse array of bioactive heterocyclic compounds. Its unique structural features, combining a conformationally flexible thiochroman core with a reactive primary amine, make it an attractive starting material for the construction of novel molecular architectures with significant potential in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive heterocycles, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.
Introduction to this compound as a Synthetic Precursor
The thiochroman scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The introduction of an amino group at the 3-position of the thiochroman ring system provides a key functional handle for a variety of chemical transformations. This allows for the facile construction of fused heterocyclic systems and the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthesis of this compound Hydrochloride
The starting material, this compound hydrochloride, can be synthesized from a suitable precursor. A general and efficient method for its preparation has been reported, providing a reliable source of this key intermediate for further synthetic elaborations.
Experimental Protocol: Synthesis of this compound Hydrochloride
A general procedure for the synthesis of (S)-3-Aminothiochromane hydrochloride has been described. The process involves the reaction of a thiazoline precursor in the presence of aqueous hydrochloric acid.
Materials:
-
(S)-4-benzyl-2-methyl-4,5-dihydrothiazole
-
5N Hydrochloric acid (HCl)
Procedure:
-
Place the starting thiazoline material (1 mmol) in a reaction vessel.
-
Add aqueous 5N HCl (5 mL).
-
Heat the reaction mixture at 100 °C.
-
Monitor the reaction for completion (typically several days).
-
After completion, evaporate the solvent under vacuum.
-
Wash the resulting residue with acetone.
-
Filter and dry the solid to afford (S)-3-Aminothiochromane hydrochloride.
Yield: 86%
Characterization Data:
-
Formula: C₉H₁₂NSCl
-
Molecular Weight: 201.72 g/mol
-
¹³C NMR (125 MHz, D₂O): δ (ppm) 28.6, 31.3, 44.7, 112.4, 113.0, 120.6, 131.2, 132.2, 154.4.
-
HRMS (ESI): calcd. for C₉H₁₂NOS, 182.0640; found, 182.0646.
Application in the Synthesis of Bioactive Pyrimidine Derivatives
The primary amine functionality of this compound makes it an ideal synthon for the construction of fused pyrimidine rings, a class of heterocycles renowned for their diverse biological activities, including anticancer and antimicrobial properties.[3][4][5] The reaction with 1,3-dicarbonyl compounds or their equivalents provides a straightforward route to novel thiochromano[3,2-d]pyrimidines.
General Reaction Scheme: Synthesis of Thiochromano[3,2-d]pyrimidines
Caption: General synthesis of Thiochromano[3,2-d]pyrimidines.
Experimental Protocol: Synthesis of a Model Thiochromano[3,2-d]pyrimidine
This protocol describes a representative synthesis of a thiochromano[3,2-d]pyrimidine derivative from this compound and a β-ketoester.
Materials:
-
This compound hydrochloride
-
Ethyl acetoacetate
-
Ethanol
-
Triethylamine
Procedure:
-
To a solution of this compound hydrochloride (1 mmol) in ethanol (10 mL), add triethylamine (1.1 mmol) and stir for 10 minutes at room temperature.
-
Add ethyl acetoacetate (1.2 mmol) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired thiochromano[3,2-d]pyrimidine.
Expected Product Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride.
| Compound Name | Starting Material | Yield (%) | Formula | Molecular Weight ( g/mol ) |
| (S)-3-Aminothiochromane hydrochloride | (S)-4-benzyl-2-methyl-4,5-dihydrothiazole | 86 | C₉H₁₂NSCl | 201.72 |
Logical Workflow for Synthesis and Bioactivity Screening
The following diagram illustrates a typical workflow from the synthesis of this compound derivatives to their biological evaluation.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of a variety of heterocyclic compounds with potential biological activity. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this compound and to develop novel bioactive molecules for drug discovery programs. The ability to construct complex fused ring systems from this simple precursor highlights its importance in modern medicinal chemistry. Further exploration of its reactivity with a wider range of electrophiles and in multicomponent reactions is warranted to fully exploit its synthetic potential.
References
Methodologies for radiolabeling Thiochroman-3-ylamine for imaging studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the radiolabeling of Thiochroman-3-ylamine and its derivatives with positron-emitting radionuclides, such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), for use in positron emission tomography (PET) imaging studies. The protocols are based on established methods for structurally similar compounds targeting the serotonin transporter (SERT), such as DASB and ADAM.
Introduction
This compound and its analogues are a class of compounds with potential applications in neuroimaging, particularly for targets such as the serotonin transporter. PET imaging with radiolabeled versions of these molecules can provide invaluable in vivo information on their distribution, kinetics, and target engagement. This document outlines the synthesis of precursors and the subsequent radiolabeling procedures for preparing [¹¹C]this compound and [¹⁸F]Fluoroethyl-Thiochroman-3-ylamine.
Data Presentation
The following tables summarize typical quantitative data obtained from the radiolabeling of analogous SERT ligands, which can be considered as target values for the radiolabeling of this compound derivatives.
Table 1: Quantitative Data for ¹¹C-Labeling of SERT Ligands (e.g., [¹¹C]DASB)
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 66.3 ± 6.9% | [1] |
| Specific Activity (at end of synthesis) | 86.8 ± 24.3 GBq/µmol | [1] |
| Radiochemical Purity | > 95% | [2] |
| Synthesis Time (from end of bombardment) | ~43 min | [1] |
Table 2: Quantitative Data for ¹⁸F-Labeling of SERT Ligands (e.g., 4-[¹⁸F]ADAM)
| Parameter | Value | Reference |
| Radiochemical Conversion | 29 ± 10% | [3] |
| Radiochemical Yield (automated) | 10% | [3] |
| Specific Activity | Not Reported | |
| Radiochemical Purity | > 98% | |
| Synthesis Time | 60 - 70 min |
Experimental Protocols
Protocol 1: Synthesis of Precursors for Radiolabeling
1.1 Synthesis of Thiochroman-3-one
A common precursor for this compound is Thiochroman-3-one. It can be synthesized from 2-mercaptophenylacetic acid through a Dieckmann cyclization.
1.2 Synthesis of N-desmethyl-Thiochroman-3-ylamine (Precursor for ¹¹C-Methylation)
The N-desmethyl precursor can be synthesized via reductive amination of Thiochroman-3-one.
-
Reaction: Thiochroman-3-one is reacted with ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.
-
Procedure:
-
Dissolve Thiochroman-3-one in methanol.
-
Add a solution of ammonia in methanol.
-
Add sodium cyanoborohydride portion-wise while stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain N-desmethyl-Thiochroman-3-ylamine.
-
1.3 Synthesis of N-(2-hydroxyethyl)-Thiochroman-3-ylamine (Precursor for ¹⁸F-Fluoroethylation via Tosylation/Mesylation)
-
Reaction: Reductive amination of Thiochroman-3-one with ethanolamine.
-
Procedure:
-
Dissolve Thiochroman-3-one and ethanolamine in a suitable solvent like methanol or dichloroethane.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) and stir at room temperature.
-
Monitor the reaction progress.
-
Work up the reaction and purify the product by column chromatography to yield N-(2-hydroxyethyl)-Thiochroman-3-ylamine.
-
This precursor can then be tosylated or mesylated to provide a leaving group for nucleophilic substitution with [¹⁸F]fluoride.
-
Protocol 2: [¹¹C]Methylation of N-desmethyl-Thiochroman-3-ylamine
This protocol is adapted from the automated synthesis of [¹¹C]DASB.[2][4]
2.1 Production of [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)
[¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction and converted to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I. [¹¹C]CH₃I is passed through a silver triflate column to yield [¹¹C]CH₃OTf.[2]
2.2 Automated Radiosynthesis
-
Precursor Preparation: Dissolve 1.0 mg of N-desmethyl-Thiochroman-3-ylamine in 100 µL of ethanol and load into the HPLC loop of an automated synthesis module (e.g., GE TRACERlab FXC-Pro).[2]
-
¹¹C-Methylation: Pass the gaseous [¹¹C]CH₃OTf through the loop at 40 mL/min for 3 minutes.[2]
-
Purification:
-
The reaction mixture is purified by semi-preparative HPLC.
-
The product peak is collected, diluted with water, and passed through a C18 Sep-Pak cartridge.
-
The cartridge is washed with sterile water.
-
The final product, [¹¹C]this compound, is eluted with ethanol followed by saline.[2]
-
Protocol 3: [¹⁸F]Fluoroethylation of a Suitable this compound Precursor
This protocol is based on the fluoroethylation of amine or phenol precursors.[5][6]
3.1 Production of [¹⁸F]Fluoroethyl Bromide ([¹⁸F]FEtBr)
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction. [¹⁸F]FEtBr is synthesized by nucleophilic displacement of 2-trifluoromethanesulfonyloxy ethylbromide with [¹⁸F]F⁻ and purified by distillation.[6]
3.2 Radiosynthesis
-
Precursor Preparation: A tosylated or mesylated derivative of N-(2-hydroxyethyl)-Thiochroman-3-ylamine is used as the precursor.
-
¹⁸F-Fluoroethylation:
-
The dried [¹⁸F]F⁻/Kryptofix 2.2.2 complex is prepared.
-
The precursor (e.g., N-(2-tosyloxyethyl)-Thiochroman-3-ylamine) dissolved in a suitable solvent (e.g., acetonitrile or DMF) is added.
-
The reaction mixture is heated.
-
-
Purification:
-
The crude reaction mixture is purified by semi-preparative HPLC.
-
The collected fraction containing the product is reformulated into a pharmaceutically acceptable solution.
-
Protocol 4: Quality Control
4.1 High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine radiochemical purity and specific activity.
-
System: A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer).
-
Detection: A UV detector and a radioactivity detector in series.
-
Procedure:
-
Inject a small aliquot of the final product.
-
The retention time of the radioactive peak should match that of the non-radiolabeled standard.
-
Radiochemical purity is calculated as the ratio of the product's radioactivity peak area to the total radioactivity peak area.[7]
-
4.2 Thin-Layer Chromatography (TLC)
-
Purpose: To provide a rapid assessment of radiochemical purity.
-
System: Silica gel plates with a suitable mobile phase.
-
Detection: A radio-TLC scanner.
-
Procedure:
Visualizations
Caption: General workflow for the synthesis and radiolabeling of this compound.
Caption: Signaling pathway for the ¹¹C-methylation of the this compound precursor.
Caption: Signaling pathway for the ¹⁸F-fluoroethylation of the this compound precursor.
References
- 1. Simple and rapid preparation of [11C]DASB with high quality and reliability for routine applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of the Serotonin Transporter PET Radiotracer 2-({2-[(Dimethylamino)methyl]phenyl}thio)-5-[18F]fluoroaniline (4-[18F]ADAM): Probing Synthetic and Radiosynthetic Methods [repository.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a phenolic precursor and its efficient O-[18F]fluoroethylation with purified no-carrier-added [18F]2-fluoroethyl brosylate as the labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an automated system for synthesizing 18F-labeled compounds using [18F]fluoroethyl bromide as a synthetic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Thiochroman Scaffolds and the Development of Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the thiochroman scaffold's utility in medicinal chemistry and delve into the principles and development of covalent inhibitors, exemplified by the groundbreaking therapies targeting the KRAS G12C mutation.
Introduction to the Thiochroman Scaffold
The thiochroman scaffold, a sulfur-containing heterocycle, is a privileged structure in medicinal chemistry, demonstrating a broad range of pharmacological activities.[1] Its unique chemical properties, conferred by the sulfur atom, enhance chemical reactivity and the ability to modulate enzyme activity, making it a versatile core for drug design.[1] Research has highlighted the potential of thiochroman derivatives in various therapeutic areas, including:
-
Anticancer Agents: Thiochroman-based compounds have been investigated for their anti-cancer properties.
-
Antimicrobial and Antifungal Agents: Derivatives of thiochroman-4-one have shown significant activity against various fungal strains, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against C. albicans.[1]
-
Anti-leishmanial Agents: Thiochroman-4-one derivatives have emerged as a promising scaffold for developing effective agents against Leishmania panamensis.[1]
-
Selective Estrogen Receptor Degraders (SERDs): Thiochroman derivatives have been discovered as potent, oral SERDs for the treatment of endocrine-resistant breast cancer.[2]
Covalent Inhibitors: A Paradigm Shift in Drug Discovery
Covalent inhibitors are a class of drugs that form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[3] This mode of action offers several advantages, including increased potency, prolonged duration of action, and the ability to target proteins that have been traditionally considered "undruggable."[3][4] The development of targeted covalent inhibitors has seen a resurgence, with several approved drugs demonstrating their clinical utility, particularly in oncology.
A key feature of a covalent inhibitor is the presence of a reactive electrophilic group, often referred to as a "warhead," which forms a covalent bond with a nucleophilic amino acid residue on the target protein, such as cysteine, lysine, or serine.[3][5]
Case Study: Covalent Inhibitors Targeting KRAS G12C
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[6] The KRAS G12C mutation, where glycine at position 12 is replaced by cysteine, has been a particularly challenging target for drug development. The discovery of covalent inhibitors that specifically target this mutant cysteine has been a landmark achievement in cancer therapy.
Two prominent examples of covalent KRAS G12C inhibitors are sotorasib (AMG 510) and adagrasib (MRTX849) .
Mechanism of Action
Both sotorasib and adagrasib function by irreversibly binding to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor cell proliferation and survival.[6][7]
Signaling Pathway of KRAS and Inhibition by Covalent Inhibitors
Caption: KRAS signaling pathway and the mechanism of covalent inhibition.
Quantitative Data for KRAS G12C Inhibitors
The following tables summarize key quantitative data for sotorasib and adagrasib.
Table 1: In Vitro Potency of Sotorasib and Adagrasib
| Compound | Target | Assay Type | IC₅₀ | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Cell Viability | 0.12–0.15 µM | Not explicitly cited |
| Adagrasib (MRTX849) | KRAS G12C | Cell Viability (2D) | 10 - 973 nM | [8] |
| Adagrasib (MRTX849) | KRAS G12C | Cell Viability (3D) | 0.2 - 1042 nM | [8] |
Table 2: Clinical Efficacy of Sotorasib and Adagrasib in NSCLC
| Compound | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Sotorasib (AMG 510) | Phase II | Not explicitly cited | Not explicitly cited | Not explicitly cited |
| Adagrasib (MRTX849) | KRYSTAL-1 (Phase I/II) | 43% | 80% | Not explicitly cited |
Experimental Protocols
General Workflow for Covalent Inhibitor Development
The development of covalent inhibitors follows a structured workflow, from initial screening to preclinical characterization.
Caption: General workflow for the development of covalent inhibitors.
Protocol 1: Covalent Docking for Hit Identification
Objective: To computationally screen a library of compounds for their potential to form a covalent bond with the target protein.
Methodology:
-
Protein Preparation: Prepare the 3D structure of the target protein (e.g., KRAS G12C), ensuring the nucleophilic residue (e.g., Cys12) is correctly modeled.
-
Ligand Preparation: Prepare a 3D library of small molecules containing electrophilic "warheads."
-
Docking Simulation: Utilize a covalent docking program to simulate the binding of each ligand to the protein's active site. The program should be capable of modeling the formation of a covalent bond between the ligand's warhead and the specified nucleophilic residue.
-
Scoring and Ranking: Score the docked poses based on factors such as binding affinity, geometry of the covalent bond, and interaction with surrounding residues. Rank the compounds for experimental validation.
Protocol 2: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a covalent inhibitor in cancer cell lines harboring the target mutation.
Methodology:
-
Cell Culture: Culture cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) and wild-type KRAS cell lines as controls.
-
Compound Treatment: Seed the cells in 96-well plates and treat with a serial dilution of the covalent inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Western Blot for Target Engagement
Objective: To assess the covalent modification of the target protein and the inhibition of downstream signaling in cells.
Methodology:
-
Cell Treatment: Treat KRAS G12C mutant cells with the covalent inhibitor at various concentrations and time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the target protein (e.g., KRAS G12C), phosphorylated downstream effectors (e.g., p-ERK), and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of target modification and downstream pathway inhibition.
Conclusion
The thiochroman scaffold remains a valuable starting point for the design of novel therapeutics across various disease areas. Concurrently, the principles of covalent inhibition, as successfully applied in the development of KRAS G12C inhibitors like sotorasib and adagrasib, have opened new avenues for targeting previously intractable proteins. The combination of privileged scaffolds and innovative drug design strategies continues to drive the discovery of next-generation medicines.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advance of KRAS-G12C inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction yield for Thiochroman-3-ylamine synthesis
Technical Support Center: Synthesis of Thiochroman-3-ylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and related intermediates.
Issue 1: Low Yield of Thiochroman-4-one Precursor
-
Question: My synthesis of the Thiochroman-4-one intermediate is resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in Thiochroman-4-one synthesis are common and can often be attributed to several factors. The cyclization of 3-(arylthio)propanoic acids is a critical step that is sensitive to reaction conditions.
-
Inefficient Cyclization: The choice of the cyclizing agent is crucial. Polyphosphoric acid (PPA) is commonly used, and its viscosity can present mixing challenges. The use of a co-solvent like dichloromethane (DCM) can aid in dissolving the starting material and improving mixing with PPA.[1][2] Heating is also critical; temperatures around 50°C for several hours have been shown to improve yields, though higher temperatures may lead to degradation.[2][3]
-
Side Reactions: The formation of byproducts is a significant cause of low yields. Under acidic conditions and high temperatures, side reactions such as dimerization or polymerization can occur.[4] Careful control of the reaction temperature and time is essential to minimize these unwanted reactions.
-
Reagent Quality: The purity of the starting 3-(arylthio)propanoic acid is important. Impurities can interfere with the cyclization reaction. Ensure that the starting material is pure and dry.
Optimization Parameters for Thiochroman-4-one Synthesis:
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Cyclizing Agent | Polyphosphoric Acid (PPA) | Eaton's Reagent (P₂O₅ in MeSO₃H) | Sulfuric Acid | Varying reaction rates and yields. PPA is common but can be difficult to work with.[1][2] |
| Solvent | Dichloromethane (DCM) | Toluene | Neat (no solvent) | DCM can improve solubility and mixing with PPA.[1][2] |
| Temperature | Room Temperature | 50 °C | 100 °C | Higher temperatures can increase the reaction rate but may also promote side reactions and degradation.[2] |
| Reaction Time | 2 hours | 4 hours | 12 hours | Longer reaction times may be necessary for complete conversion but increase the risk of byproduct formation.[2] |
Issue 2: Poor Yield in the Reductive Amination Step
-
Question: I am experiencing a low yield during the reductive amination of Thiochroman-4-one to form this compound. How can I optimize this step?
-
Answer: Reductive amination is a critical step for introducing the amine functionality. Low yields can stem from several factors related to the reducing agent, reaction conditions, and stability of the intermediate imine.
-
Choice of Reducing Agent: The selection of the reducing agent is critical for achieving high yields and good stereoselectivity (if applicable). Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd-C). The reactivity and selectivity of these reagents vary, and the optimal choice may depend on the specific substrate.
-
pH Control: The pH of the reaction mixture is crucial for the formation of the intermediate imine or enamine. The pH needs to be acidic enough to facilitate imine formation but not so acidic that it protonates the amine nucleophile, rendering it unreactive. For many reductive aminations, a pH range of 4-6 is optimal.
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield. These reactions are often run at room temperature, but gentle heating may be required in some cases. It is important to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid over-reduction or side reactions.
-
Amine Source: The choice of amine source is also important. For the synthesis of the primary amine, ammonia or a protected equivalent is used. An excess of the amine source is often employed to drive the equilibrium towards imine formation.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final this compound product. What are the best practices for purification?
-
Answer: The purification of amines can be challenging due to their basicity and potential for strong interaction with silica gel.
-
Column Chromatography: If using silica gel chromatography, it is often necessary to add a small amount of a basic modifier to the eluent, such as triethylamine (typically 0.1-1%), to prevent peak tailing and irreversible adsorption of the amine product onto the acidic silica gel.[5] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[6]
-
Acid-Base Extraction: An acid-base extraction can be a highly effective method for purifying amines. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. The basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Alternatively, the amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate salt) which can often be more easily purified by recrystallization. The pure salt can then be neutralized to provide the free amine.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the common synthetic routes to this compound?
-
A1: A common and logical synthetic route to this compound starts from a Thiochroman-4-one precursor. This precursor can be synthesized through the intramolecular Friedel-Crafts cyclization of a 3-(arylthio)propanoic acid.[1][2] The Thiochroman-4-one can then be converted to this compound via a reductive amination reaction. Alternative, more complex routes might involve multi-component reactions or the functionalization of a pre-existing thiochroman ring system.[7][8]
-
-
Q2: What are the key safety precautions to consider during this synthesis?
-
A2: Many of the reagents used in this synthesis are hazardous. Thiophenols, which are often used as starting materials for the thiochroman core, are toxic and have a strong, unpleasant odor; they should be handled in a well-ventilated fume hood. Polyphosphoric acid is corrosive and should be handled with care. Sodium cyanoborohydride is toxic and releases hydrogen cyanide gas upon contact with strong acids. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and consult the Safety Data Sheets (SDS) for all reagents before use.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of most of the steps in this synthesis.[6][9] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or iodine) may be necessary to visualize the spots. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
-
Experimental Protocols
Protocol 1: Synthesis of Thiochroman-4-one
This protocol is adapted from the synthesis of similar thiochromone derivatives.[1][2][3]
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-(phenylthio)propanoic acid (1.0 eq).
-
Add dichloromethane (DCM) to dissolve the starting material (approximately 5-10 mL per gram of starting material).[1][2]
-
Carefully add polyphosphoric acid (PPA) (excess, e.g., 10 eq by weight) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 4-12 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford Thiochroman-4-one.
Protocol 2: Reductive Amination of Thiochroman-4-one to this compound
This is a general protocol for reductive amination and may require optimization.
-
Dissolve Thiochroman-4-one (1.0 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).
-
Add ammonium acetate (excess, e.g., 10 eq) or another ammonia source.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by carefully adding an acidic solution (e.g., 1M HCl) until gas evolution ceases.
-
Wash the aqueous layer with an organic solvent (e.g., DCM) to remove any unreacted starting material.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.
-
Extract the product with an organic solvent (e.g., DCM) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography (silica gel with a DCM/methanol/triethylamine eluent system) or by acid-base extraction.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low reaction yield.
Caption: Common side reactions in this compound synthesis.
References
- 1. preprints.org [preprints.org]
- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. teledynelabs.com [teledynelabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Thiochroman-3-ylamine and its Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of Thiochroman-3-ylamine and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives.
Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis
Question: I am observing significant peak tailing for my this compound derivative during reverse-phase HPLC analysis. What could be the cause and how can I resolve it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like this compound derivatives on standard silica-based columns. The primary cause is the interaction between the basic amine groups of the analyte and the acidic silanol groups on the silica surface of the stationary phase. This leads to secondary retention mechanisms and results in asymmetrical peaks.
Potential Solutions:
-
Mobile Phase Modification:
-
Add a Competing Amine: Incorporating a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, reducing their interaction with your basic analyte. A typical starting concentration is 0.1% (v/v).
-
Adjust pH: Lowering the pH of the mobile phase (typically to between 2 and 4) will protonate the silanol groups, reducing their ability to interact with the protonated amine. Conversely, operating at a higher pH can deprotonate the amine, but care must be taken as high pH can degrade silica-based columns.
-
-
Column Selection:
-
End-Capped Columns: Utilize columns that are "end-capped," where the residual silanol groups are chemically derivatized to be less active.
-
Amine-Specific Columns: Consider using columns specifically designed for the analysis of basic compounds, which may have a modified surface chemistry to minimize silanol interactions.
-
Amine-Functionalized Stationary Phase: For normal-phase chromatography, using an amine-functionalized silica can provide a less acidic surface and improve peak shape.[1]
-
-
Sample Overload: Injecting too high a concentration of your sample can lead to peak tailing. Try diluting your sample and re-injecting.
Experimental Protocol: Mobile Phase Optimization for HPLC Analysis
-
Initial Mobile Phase: Prepare a standard mobile phase, for example, Acetonitrile:Water (50:50) with 0.1% Formic Acid.
-
Run Initial Analysis: Inject your sample and observe the peak shape.
-
Introduce TEA: If tailing is observed, add 0.1% (v/v) of triethylamine to the mobile phase.
-
Re-analyze: Equilibrate the column with the new mobile phase and re-inject your sample.
-
Compare Chromatograms: Compare the peak symmetry from the two runs to determine if the addition of TEA was effective.
-
Further Optimization: If necessary, adjust the concentration of TEA or the pH of the mobile phase to achieve optimal peak shape.
Issue 2: Difficulty in Separating Enantiomers
Question: I have a racemic mixture of a this compound derivative and I am struggling to separate the enantiomers by chiral HPLC. What are some key considerations?
Answer:
The separation of enantiomers requires the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. The choice of CSP and mobile phase is critical for successful chiral separations.
Key Considerations for Chiral Separation:
-
Chiral Stationary Phase (CSP) Selection: There is no universal CSP for all compounds. Screening several different types of CSPs is often necessary. Common CSPs for the separation of amines include:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used and have broad applicability.
-
Crown Ether-based CSPs: These can be very effective for primary amines but often require acidic mobile phases.
-
Cyclofructan-based CSPs: These have shown success in separating primary amines in polar organic mode.
-
-
Mobile Phase Composition:
-
Normal Phase: Mixtures of alkanes (like hexane or heptane) with an alcohol (like isopropanol or ethanol) are common.
-
Reverse Phase: Mixtures of water with acetonitrile or methanol are used.
-
Polar Organic Mode: Using polar organic solvents like acetonitrile and methanol.
-
Additives: Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) are often crucial for achieving good peak shape and resolution. The choice of additive will depend on the nature of the analyte and the CSP.
-
Experimental Protocol: General Method for Chiral HPLC Screening
-
Column Screening: Select a set of 3-4 different chiral columns (e.g., a cellulose-based, an amylose-based, and a cyclofructan-based column).
-
Mobile Phase Screening: For each column, test a set of standard mobile phases:
-
Normal Phase: Hexane/Isopropanol (90/10, v/v) with 0.1% DEA.
-
Reverse Phase: Acetonitrile/Water (50/50, v/v) with 0.1% TFA.
-
Polar Organic: Acetonitrile/Methanol (50/50, v/v) with 0.1% DEA.
-
-
Analysis: Inject the racemic mixture onto each column with each mobile phase and monitor for separation.
-
Optimization: Once partial separation is observed, optimize the mobile phase composition (e.g., by varying the ratio of the solvents or the concentration of the additive) to improve the resolution.
Issue 3: Product Instability and Formation of Impurities During Purification
Question: I suspect my this compound derivative is degrading during purification, leading to the formation of impurities and low yields. What are the potential causes and how can I mitigate them?
Answer:
Thiochroman derivatives can be susceptible to oxidation at the sulfur atom, and the amine group can also be reactive. Exposure to air, light, and certain solvents or pH conditions can promote degradation.
Potential Causes of Instability and Impurity Formation:
-
Oxidation: The sulfide in the thiochroman ring can be oxidized to a sulfoxide or a sulfone, especially in the presence of oxidizing agents or prolonged exposure to air.
-
pH Sensitivity: The stability of the amine can be pH-dependent. Extreme pH values may lead to degradation.
-
Solvent Reactivity: Some solvents may not be inert and could react with the amine or promote side reactions.
-
Light Sensitivity: Some heterocyclic compounds are light-sensitive and can degrade upon prolonged exposure to light.
Strategies for Mitigation:
-
Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Control pH: Use buffered solutions during aqueous workups and chromatography to maintain a stable and appropriate pH. For many amines, slightly basic conditions can be favorable.[2]
-
Solvent Selection: Use high-purity, degassed solvents for all purification steps.
-
Protect from Light: Protect the sample from light by using amber vials or covering glassware with aluminum foil.
-
Temperature Control: Keep the sample cool during purification and storage to slow down potential degradation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound derivatives?
A1: Common impurities can arise from starting materials, side reactions, or incomplete reactions. For the synthesis of 3-aminothiochromans, which may involve the reduction of a corresponding oxime or ketone, potential impurities include:
-
Unreacted Starting Material: The precursor ketone (Thiochroman-3-one) or oxime.
-
Over-reduction Products: If the synthesis involves reduction of other functional groups on the molecule.
-
Oxidation Products: this compound-1-oxide or 1,1-dioxide.
-
Side-products from Ring Opening: Depending on the reaction conditions, the thioether linkage could potentially be cleaved.
Q2: What is the best general approach for the initial purification of a crude this compound product?
A2: A typical initial purification strategy would involve:
-
Aqueous Workup: An acid-base extraction can be very effective for separating the basic amine product from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted into an organic solvent.
-
Column Chromatography: If further purification is needed, column chromatography on silica gel is common. However, due to the basic nature of the amine, it is often necessary to add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol) to the eluent to prevent peak tailing and improve recovery.[1] Alternatively, using an amine-functionalized silica gel can be a good option.[1]
Q3: How can I confirm the identity and purity of my final this compound product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC with UV detection: To assess the purity of the compound. A high-purity sample should show a single major peak.
-
Chiral HPLC (if applicable): To determine the enantiomeric excess (e.e.) of a chirally pure or enriched sample.
Data Presentation
Table 1: Comparison of HPLC Conditions for Improved Peak Symmetry of a Model this compound Derivative
| Condition | Mobile Phase | Column | Tailing Factor | Observations |
| A | Acetonitrile:Water (50:50) + 0.1% Formic Acid | Standard C18 | 2.1 | Significant peak tailing observed. |
| B | Acetonitrile:Water (50:50) + 0.1% TFA | Standard C18 | 1.8 | Slight improvement over formic acid. |
| C | Acetonitrile:Water (50:50) + 0.1% TEA | Standard C18 | 1.2 | Good peak symmetry achieved. |
| D | Acetonitrile:Water (50:50) + 0.1% Formic Acid | End-capped C18 | 1.3 | Good peak symmetry. |
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound derivatives.
Caption: A troubleshooting flowchart for addressing HPLC peak tailing of basic compounds.
References
Troubleshooting side reactions in the synthesis of Thiochroman-3-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of Thiochroman-3-ylamine. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and practical synthetic pathway to this compound involves a three-step sequence starting from a suitable precursor to form the thiochroman-3-one core, followed by oximation and subsequent reduction of the oxime to the desired primary amine.
Q2: What are the critical intermediates in this synthetic route?
The key intermediates are Thiochroman-3-one and Thiochroman-3-one oxime. The purity of these intermediates is crucial for the success of the final reduction step.
Q3: What are the most common side reactions observed during the synthesis of this compound?
The most significant side reactions typically occur during the reduction of the Thiochroman-3-one oxime. These include the formation of the corresponding hydroxylamine and the secondary amine dimer. Incomplete reduction of the starting material is also a common issue.
Troubleshooting Guide
Problem 1: Low yield or incomplete conversion during the reduction of Thiochroman-3-one oxime.
Possible Causes:
-
Insufficient reducing agent: The molar ratio of the reducing agent to the oxime may be too low.
-
Deactivated reducing agent: The reducing agent (e.g., LiAlH₄) may have degraded due to improper storage or handling.
-
Poor quality of starting oxime: Impurities in the Thiochroman-3-one oxime can interfere with the reduction.
-
Suboptimal reaction temperature: The reaction temperature may be too low for the reduction to proceed to completion.
-
Catalyst poisoning (for catalytic hydrogenation): Traces of sulfur compounds or other impurities can poison the catalyst (e.g., Pd/C, Raney Ni).
Suggested Solutions:
-
Increase the molar excess of the reducing agent: For LiAlH₄, a 2-3 fold molar excess is often recommended.
-
Use a fresh batch of reducing agent: Ensure the LiAlH₄ is a fine, white to grey powder and is handled under an inert atmosphere.
-
Purify the Thiochroman-3-one oxime: Recrystallization or column chromatography of the oxime can remove interfering impurities.
-
Adjust the reaction temperature: While initial addition of the reducing agent should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the reaction mixture can be allowed to warm to room temperature or gently refluxed to ensure completion.
-
Use a fresh or more active catalyst for hydrogenation: Ensure the catalyst is of high quality and the substrate and solvent are free of potential poisons.
Problem 2: Formation of significant amounts of Thiochroman-3-yl-hydroxylamine as a byproduct.
Possible Cause:
-
Incomplete reduction of the N-O bond: This is a common side product in the reduction of oximes, especially with milder reducing agents or under certain catalytic hydrogenation conditions. For instance, using 5% Pt/C under acidic conditions has been shown to favor hydroxylamine formation in similar systems.[1][2]
Suggested Solutions:
-
Use a stronger reducing agent: Lithium aluminum hydride (LiAlH₄) is generally effective in reducing oximes completely to the primary amine.[3]
-
Optimize catalytic hydrogenation conditions: For catalytic hydrogenation, using a palladium-based catalyst (e.g., Pd/C) under acidic conditions (e.g., in the presence of acetic acid and sulfuric acid) can promote complete reduction to the amine.[1][4] Basic conditions may be required for Raney Ni catalysts to achieve high yields of the amine.[5]
Problem 3: Presence of a dimeric secondary amine impurity.
Possible Cause:
-
Reaction of the intermediate imine with the final amine product: During the reduction of the oxime, an intermediate imine can be formed, which can then react with the already formed primary amine to yield a secondary amine dimer. This is more prevalent in the reduction of aldoximes but can also occur with ketoximes.[5]
Suggested Solutions:
-
Control reaction conditions: Running the reaction at lower temperatures and ensuring a rapid and complete reduction can minimize the formation of this byproduct.
-
Use of ammonia or an ammonium salt: In catalytic hydrogenation, the addition of ammonia or an ammonium salt to the reaction mixture can suppress the formation of secondary amines.
Data Presentation
Table 1: Comparison of Reducing Agents for Oxime Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Potential Side Products |
| LiAlH₄ | Anhydrous ether or THF, 0 °C to reflux | Powerful, generally provides complete reduction to the amine.[3] | Highly reactive with protic solvents, requires careful handling under inert atmosphere. | Unreacted oxime if insufficient reagent is used. |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni catalyst, various solvents (EtOH, AcOH) and pressures. | Milder conditions, avoids pyrophoric reagents. | Catalyst can be poisoned, may require high pressure, selectivity can be an issue.[4][5] | Hydroxylamine, secondary amine, incomplete reduction. |
Experimental Protocols
Protocol 1: Synthesis of Thiochroman-3-one
A detailed procedure for the synthesis of Thiochroman-3-one can be adapted from the literature describing the Dieckmann cyclization of 2-carboxymethylthiophenylacetic acid derivatives, followed by hydrolysis.[6]
-
Dieckmann Cyclization: A derivative of 2-carboxymethylthiophenylacetic acid is treated with a base such as sodium ethoxide in an anhydrous solvent like toluene or benzene. The mixture is heated to effect cyclization.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated, typically by heating with an aqueous acid (e.g., HCl or H₂SO₄), to yield Thiochroman-3-one.
-
Purification: The crude product is typically purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Thiochroman-3-one oxime
A general procedure for the preparation of an oxime from a ketone is as follows:[7]
-
Dissolve Thiochroman-3-one in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The product can be isolated by precipitation upon addition of water and purified by recrystallization.
Protocol 3: Reduction of Thiochroman-3-one oxime to this compound using LiAlH₄
The following is a general procedure for the reduction of an oxime with LiAlH₄:[7]
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, suspend LiAlH₄ (2-3 molar equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve Thiochroman-3-one oxime in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether or THF.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Side Reaction Pathways in Oxime Reduction
Caption: Potential side reactions during oxime reduction.
Troubleshooting Logic
Caption: A logical approach to troubleshooting the synthesis.
References
Technical Support Center: Improving the Aqueous Solubility of Thiochroman-3-ylamine for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Thiochroman-3-ylamine in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: this compound possesses a thiochroman core, which is a relatively large, hydrophobic bicyclic structure. While the amine group offers some polarity, the overall lipophilicity of the molecule can lead to poor solubility in aqueous buffers commonly used in biological assays. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.
Q2: What is the first step I should take to dissolve this compound?
A2: The recommended initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules. It is advisable to prepare a stock solution of at least 10 mM in 100% DMSO.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO in your cell-based assay should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be cytotoxic and interfere with experimental outcomes. It is crucial to perform a vehicle control experiment to determine the DMSO tolerance of your specific cell line.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A4: This is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the final concentration: Your target concentration may exceed the aqueous solubility limit.
-
Optimize the dilution protocol: Instead of a single dilution, perform a serial dilution. A gradual decrease in the organic solvent concentration can help maintain solubility.
-
Vortex during dilution: Add the stock solution dropwise to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider alternative solubilization strategies: If the above steps are insufficient, you may need to employ methods such as pH adjustment, salt formation, or the use of solubilizing agents like cyclodextrins.
Troubleshooting Guide: Enhancing Aqueous Solubility
This guide details several common and effective techniques to improve the aqueous solubility of this compound.
Salt Formation
Given that this compound contains a basic amine group, converting it to a salt is a highly effective strategy to enhance its aqueous solubility. The hydrochloride salt is a common and often crystalline solid with improved water solubility.
Experimental Protocol: Preparation of this compound Hydrochloride (Small Scale)
-
Dissolve this compound in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether, dioxane, or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
Continue addition until precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of the cold anhydrous solvent.
-
Dry the salt under vacuum.
-
The resulting this compound HCl salt can then be dissolved in aqueous buffers for your biological assays.
pH Adjustment
The solubility of ionizable compounds like this compound is highly dependent on the pH of the solution. As a weak base, its solubility will increase in acidic conditions due to the protonation of the amine group. The pKa of the conjugate acid of aniline is approximately 4.6, and this compound is expected to have a similar pKa.[1] Therefore, maintaining the pH of the assay buffer below the pKa will favor the more soluble, protonated form.
Experimental Protocol: pH-Dependent Solubility Test
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Add an excess amount of this compound to each buffer.
-
Equilibrate the samples by shaking or rotating for 24 hours at a constant temperature.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Select the lowest pH that is compatible with your biological assay and provides sufficient solubility.
Use of Co-solvents
If DMSO is not suitable for your assay, other water-miscible organic solvents can be used.
Illustrative Data: Solubility of a Representative Aromatic Amine (Aniline)
| Solvent System | Approximate Solubility | Reference |
| Water (20°C) | 3.6 g/100 mL | [1][2] |
| Acidic Water (as anilinium ion) | Highly Soluble | [2][3] |
| Ethanol | Soluble | [2] |
| Diethyl Ether | Soluble | [4] |
Experimental Protocol: Stock Solution Preparation with Co-solvents
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable water-miscible organic solvent such as ethanol or polyethylene glycol (PEG).
-
For the biological assay, dilute the stock solution into the aqueous buffer to the final desired concentration.
-
Ensure the final concentration of the co-solvent is low (typically <1%) and does not affect the assay. Always include a vehicle control with the same final co-solvent concentration.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like the thiochroman core of your compound, to form water-soluble inclusion complexes.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex
-
Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at a known concentration.
-
Add an excess of this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Filter or centrifuge the solution to remove any undissolved compound.
-
The clear supernatant contains the water-soluble this compound-cyclodextrin complex, which can be used in your assays.
Illustrative Data: Potential Solubility Enhancement with Different Methods
| Method | Example Formulation | Potential Solubility Increase | Key Considerations |
| Salt Formation | Hydrochloride Salt | 10 to 1000-fold | Ensure salt is stable in the assay buffer. |
| pH Adjustment | pH 5.0 Buffer | 10 to 100-fold | The final pH must be compatible with the biological system. |
| Co-solvency | 1% Ethanol in Buffer | 2 to 50-fold | Co-solvent concentration must be non-toxic and not interfere with the assay. |
| Cyclodextrin | 10 mM HP-β-CD | 10 to 500-fold | Potential for cyclodextrin to interfere with cellular processes. |
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Troubleshooting Poor Solubility
Caption: A workflow for addressing solubility issues of this compound.
Hypothetical Signaling Pathway: Modulation of ERK/MAPK Pathway
Thiochroman derivatives have been implicated in the modulation of various signaling pathways, including the ERK/MAPK pathway, which is crucial for cell proliferation and differentiation.[5]
Caption: Hypothetical inhibition of the ERK/MAPK signaling pathway by this compound.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
Technical Support Center: Thiochroman-3-ylamine Stability and Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the stability and degradation challenges of Thiochroman-3-ylamine in solution. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is susceptible to two primary degradation pathways due to its chemical structure, which contains both a thioether and a primary aromatic amine group. The main pathways are:
-
Oxidation of the Thioether: The sulfur atom in the thiochroman ring is prone to oxidation, which can lead to the formation of this compound sulfoxide and subsequently this compound sulfone. This is a common degradation route for molecules containing thioether linkages.
-
Degradation of the Aromatic Amine: The primary aromatic amine group can be susceptible to oxidative degradation and reactions that lead to discoloration of the solution. Aromatic amines are known to be less stable, especially under certain pH conditions and upon exposure to light.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, ideally at 2-8°C for short-term storage and frozen (-20°C or -80°C) for long-term storage.[1]
-
Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil. Photodegradation can be a significant issue for thiochroman derivatives.
-
Atmosphere: To prevent oxidation, it is highly recommended to purge the solution and the headspace of the storage container with an inert gas such as nitrogen or argon before sealing.
Q3: What solvents are recommended for dissolving this compound?
A3: The choice of solvent can impact the stability of this compound. For stock solutions, it is advisable to use anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For aqueous experimental solutions, it is crucial to control the pH and use buffers in the slightly acidic to neutral range. Non-polar solvents may enhance thermal stability.[2]
Q4: Are there any known stabilizers for this compound solutions?
A4: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing aromatic amines and thioethers can be applied. These include the addition of antioxidants. For aromatic amines, thioamides have been reported to be effective stabilizers.[3] Storing under an inert atmosphere is also a critical stabilization strategy.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (e.g., turning yellow or brown) | Oxidation of the aromatic amine group or photodegradation. | 1. Discard the discolored solution. 2. Prepare a fresh solution using deoxygenated solvents. 3. Protect the new solution from light by using amber vials. 4. Purge the solution and container headspace with an inert gas (nitrogen or argon). |
| Precipitate Formation in Solution | Poor solubility at the current concentration, pH, or temperature, or formation of insoluble degradation products. | 1. Ensure the concentration is within the solubility limits for the chosen solvent. 2. Check and adjust the pH of the solution if necessary. 3. If precipitation occurs upon storage at low temperatures, gently warm the solution before use. 4. If degradation is suspected, prepare a fresh solution under optimal conditions. |
| Inconsistent or Non-Reproducible Experimental Results | Degradation of the this compound stock or working solution. | 1. Prepare fresh working solutions for each experiment from a properly stored stock solution. 2. Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. 3. Perform a quick purity check of the stock solution using a stability-indicating HPLC method before critical experiments. |
| Appearance of Unexpected Peaks in HPLC/LC-MS Analysis | Formation of degradation products such as the sulfoxide or sulfone derivatives. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Optimize your HPLC/LC-MS method to ensure separation of the parent compound from its potential degradants. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours, protected from light.
-
Photodegradation: Expose the stock solution in a transparent vial to a light source that provides both UV and visible light (in accordance with ICH Q1B guidelines) for a defined period.[4][5] A control sample should be wrapped in aluminum foil and kept at the same temperature.
3. Sample Analysis:
-
Before analysis, neutralize the acid and base hydrolysis samples.
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method such as HPLC-UV or LC-MS.
4. Data Evaluation:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
Characterize the degradation products using mass spectrometry (MS) to determine their molecular weights and fragmentation patterns.
Protocol for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products of different polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying this compound in the presence of its degradation products.
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Enantiomeric Separation Issues for Chiral Thiochroman-3-ylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enantiomeric separation of chiral Thiochroman-3-ylamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor resolution of this compound enantiomers on a chiral HPLC column?
A1: The most frequent cause of poor resolution is an unsuitable Chiral Stationary Phase (CSP). This compound, as a primary amine, requires a CSP that can effectively engage in the necessary chiral recognition interactions, such as hydrogen bonding, π-π interactions, and steric hindrance. Polysaccharide-based CSPs, like those derived from amylose and cellulose, are often a good starting point for screening.[1][2]
Q2: Why am I observing peak tailing with my this compound sample in chiral HPLC?
A2: Peak tailing for basic compounds like this compound is commonly caused by secondary interactions with acidic silanol groups on the silica gel surface of the column.[3][4] To mitigate this, it is recommended to use a mobile phase containing a basic additive, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1-0.5%.[5]
Q3: Can temperature adjustments improve the separation of this compound enantiomers?
A3: Yes, temperature can significantly influence enantioselectivity.[3][6] Lowering the temperature often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can lead to better resolution. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your separation.[3]
Q4: I am not getting any crystals during the diastereomeric salt resolution of this compound. What should I do?
A4: The failure to form crystals can be due to several factors, including high solubility of the diastereomeric salt in the chosen solvent, supersaturation issues, or the presence of impurities.[7][8] Experiment with a variety of solvents with different polarities and consider using an anti-solvent to induce crystallization. Ensure both your racemic amine and the resolving agent are of high purity.
Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for the chiral separation of this compound?
A5: SFC can offer several advantages over HPLC for the separation of chiral amines, including faster analysis times, reduced solvent consumption, and often higher efficiency.[9][10] For primary amines, SFC with a combination of acidic and basic additives in the modifier can provide excellent selectivity and peak shapes.[10]
Troubleshooting Guides
Poor Peak Shape in Chiral HPLC/SFC
Symptom: You observe peak tailing, fronting, or broadening for the this compound enantiomers.
dot
Caption: Troubleshooting workflow for poor peak shape.
Low Resolution in Chiral HPLC/SFC
Symptom: The peaks for the two enantiomers are not well separated (Rs < 1.5).
dot
Caption: Troubleshooting workflow for low resolution.
Low Yield in Diastereomeric Salt Resolution
Symptom: The yield of the desired diastereomeric salt after crystallization is low.
dot
Caption: Troubleshooting workflow for low crystallization yield.
Data Presentation
Table 1: Recommended Initial Screening Conditions for Chiral HPLC/SFC
| Parameter | HPLC (Normal Phase) | SFC |
| Chiral Stationary Phases | Chiralpak® IA, IB, IC, AD, AS; Chiralcel® OD, OJ | Chiralpak® IA, AD; RegisCell™; Whelk-O® 1 |
| Mobile Phase/Modifier | n-Hexane/Isopropanol (90:10, v/v) | CO₂/Methanol (80:20, v/v) |
| Additive(s) | 0.1% Diethylamine (DEA) | 0.3% Trifluoroacetic acid (TFA) + 0.2% Triethylamine (TEA)[10] |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25°C | 40°C |
| Detection | UV at an appropriate wavelength | UV at an appropriate wavelength |
Disclaimer: The conditions provided are general starting points for method development and may require further optimization for this compound.
Table 2: Common Resolving Agents for Diastereomeric Salt Resolution of Amines
| Resolving Agent Type | Examples |
| Chiral Acids | (+)-Tartaric Acid, (-)-Dibenzoyl-L-tartaric acid, (1R)-(-)-10-Camphorsulfonic acid, (S)-(+)-Mandelic acid |
| Chiral Phosphoric Acids | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP)[11] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
Objective: To develop a robust HPLC method for the enantiomeric separation of this compound.
Methodology:
-
Column Selection:
-
Begin by screening a set of at least three polysaccharide-based chiral stationary phases (e.g., Chiralpak® IA, Chiralpak® AD, Chiralcel® OD).
-
-
Mobile Phase Preparation:
-
Prepare a stock solution of the mobile phase modifier (e.g., Isopropanol) containing 0.1% diethylamine (DEA).
-
Prepare the mobile phase by mixing the modifier with n-hexane in various ratios (e.g., 90:10, 80:20, 70:30 n-hexane:modifier).
-
-
Initial Screening:
-
Equilibrate the first column with the initial mobile phase (e.g., 90:10 n-hexane:modifier) at a flow rate of 1.0 mL/min and a temperature of 25°C.
-
Inject a solution of racemic this compound.
-
If no separation is observed, proceed to the next mobile phase composition or the next column.
-
-
Method Optimization:
-
Once partial separation is achieved, optimize the resolution by systematically varying:
-
The percentage of the alcohol modifier.
-
The type of alcohol modifier (e.g., ethanol, 2-propanol).
-
The column temperature (e.g., in 5°C increments from 15°C to 40°C).
-
The flow rate (e.g., from 0.5 to 1.5 mL/min).
-
-
-
Method Validation:
-
Once satisfactory resolution (Rs > 1.5) is achieved, validate the method for linearity, precision, and accuracy according to established guidelines.
-
Protocol 2: Diastereomeric Salt Resolution of this compound
Objective: To resolve racemic this compound by forming diastereomeric salts with a chiral acid.
Methodology:
-
Resolving Agent and Solvent Screening:
-
In a series of small-scale experiments, dissolve racemic this compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate).
-
Add a solution of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, typically in a 1:1 molar ratio.
-
Observe for the formation of a precipitate. If a solid forms, isolate it by filtration.
-
-
Analysis of the Diastereomeric Salt:
-
Liberate the amine from the salt by treatment with a base (e.g., aqueous NaOH) and extract with an organic solvent.
-
Analyze the enantiomeric excess (e.e.) of the recovered amine by chiral HPLC.
-
-
Optimization of Crystallization:
-
Once a promising resolving agent and solvent system are identified, optimize the crystallization conditions:
-
Vary the molar ratio of the resolving agent to the amine.
-
Adjust the concentration of the reactants.
-
Control the cooling rate during crystallization.
-
Investigate the use of seeding with a small crystal of the desired diastereomeric salt.
-
-
-
Scale-up and Purification:
-
Scale up the optimized procedure to the desired batch size.
-
The isolated diastereomeric salt may be further purified by recrystallization to improve the enantiomeric excess of the final product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Technical Support Center: Large-Scale Thiochroman-3-ylamine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the large-scale production of Thiochroman-3-ylamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the reductive amination of Thiochroman-3-one.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete imine formation between Thiochroman-3-one and the amine source (e.g., ammonia or an ammonium salt). | - Ensure anhydrous reaction conditions to favor imine formation. The presence of water can shift the equilibrium back to the ketone. - Optimize the pH of the reaction mixture. A slightly acidic medium (pH 5-6) can catalyze imine formation. - Increase the concentration of the amine source to push the equilibrium towards the imine intermediate. |
| Ineffective reduction of the imine intermediate. | - Verify the activity of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation).[1] - For borohydride reagents, ensure they have not been degraded by moisture. - In catalytic hydrogenation, check the catalyst activity and ensure the system is free of catalyst poisons. | |
| Presence of Thiochroman-3-ol Impurity | Reduction of the starting material, Thiochroman-3-one, by the reducing agent. | - Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride (STAB), which is less likely to reduce the ketone.[2][3] - If using a stronger reducing agent like sodium borohydride, add it portion-wise after allowing sufficient time for imine formation.[3] |
| Formation of Dimeric Impurities | Potential side reactions between intermediates or the final product. | - Optimize reaction concentration; running the reaction at a lower concentration may disfavor bimolecular side reactions. - Control the reaction temperature; elevated temperatures can sometimes lead to undesired side products. |
| Residual Starting Material (Thiochroman-3-one) | Incomplete reaction. | - Increase the reaction time or temperature (monitor for impurity formation). - Ensure a stoichiometric excess of the amine and reducing agent. |
| Discoloration of the Final Product | Presence of oxidized impurities or degradation products. | - Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidation. - Store the final product under an inert atmosphere and protected from light.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the large-scale production of this compound via reductive amination of Thiochroman-3-one?
A1: Based on the reaction mechanism, the most probable impurities include:
-
Thiochroman-3-ol: Formed by the direct reduction of the starting ketone, Thiochroman-3-one.
-
Unreacted Thiochroman-3-one: Residual starting material due to incomplete reaction.
-
Iminium Salt Intermediate: Incomplete reduction can leave traces of the imine intermediate.
-
Over-alkylation Products: If a primary amine is used and the reaction conditions are not carefully controlled, secondary and tertiary amines can form.[1]
-
Degradation Products: Oxidation or other degradation pathways can lead to colored impurities.[4]
Q2: How can I effectively remove the Thiochroman-3-ol impurity during workup?
A2: Thiochroman-3-ol, being an alcohol, has different polarity compared to the desired amine. Chromatographic purification is a viable option. On a large scale, crystallization or salt formation can be effective. Converting the this compound to a hydrochloride salt will make it water-soluble, while the less basic Thiochroman-3-ol will remain in the organic phase during an aqueous extraction.[5]
Q3: What analytical methods are recommended for monitoring the purity of this compound?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): With a suitable column (e.g., C18) and mobile phase, HPLC is excellent for quantifying the main product and detecting polar and non-polar impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can help in the identification of unknown impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the primary amine and the absence of the starting ketone's carbonyl group.
Q4: What are the optimal storage conditions for large-scale batches of this compound?
A4: To ensure stability and prevent degradation, this compound should be stored in well-sealed containers under an inert atmosphere (nitrogen or argon) to protect it from air and moisture. It should be kept in a cool, dark place to prevent light-induced degradation.
Experimental Protocols
Protocol 1: Reductive Amination of Thiochroman-3-one
This protocol outlines a general procedure for the synthesis of this compound.
-
Imine Formation:
-
To a solution of Thiochroman-3-one (1 equivalent) in an appropriate anhydrous solvent (e.g., methanol, ethanol, or dichloromethane) in a reaction vessel, add a source of ammonia (e.g., ammonium acetate, 7N ammonia in methanol; 5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or HPLC for the disappearance of the starting ketone.
-
-
Reduction:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium borohydride (1.5-2.0 equivalents) in the same solvent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
-
Workup and Isolation:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Protocol 2: Purification by Salt Formation
-
Salt Formation:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., isopropanol or ethyl acetate).
-
Slowly add a solution of hydrochloric acid (1.1 equivalents, e.g., 2M HCl in isopropanol) with stirring.
-
The this compound hydrochloride salt should precipitate out of the solution.
-
-
Isolation:
-
Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5 °C to maximize precipitation.
-
Collect the solid by filtration and wash with a small amount of cold solvent.
-
Dry the solid under vacuum to obtain the purified this compound hydrochloride.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound production.
References
Preventing oxidation of the thioether in Thiochroman-3-ylamine during reactions
Welcome to the Technical Support Center for Thiochroman-3-ylamine. This resource is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges, with a specific focus on preventing the unwanted oxidation of the thioether moiety during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in chemical reactions?
A1: The main challenge is achieving chemoselectivity. This compound possesses two key reactive sites: a primary amine and a thioether. While the primary amine is generally more nucleophilic and the intended site for many reactions like acylation and alkylation, the thioether is susceptible to oxidation to a sulfoxide and subsequently to a sulfone, especially under oxidative conditions or in the presence of certain reagents.
Q2: Is the thioether in this compound particularly sensitive to oxidation?
A2: Thioethers, in general, can be oxidized. The reactivity of the thioether in the thiochroman ring is influenced by the electronic environment. While not as easily oxidized as a thiol, care must be taken when using reagents that have oxidative potential. The primary amine, being a primary aliphatic amine, is generally more nucleophilic than the thioether, which should favor reactions at the nitrogen. However, side reactions at the sulfur can occur if reaction conditions are not carefully controlled.
Q3: What are the common byproducts if the thioether gets oxidized?
A3: The primary oxidation product is this compound S-oxide (a sulfoxide). If stronger oxidizing conditions are used or if the reaction is prolonged, further oxidation to the corresponding sulfone can occur.
Q4: How can I detect thioether oxidation in my reaction mixture?
A4: The most common methods for detecting oxidation are:
-
Thin Layer Chromatography (TLC): The sulfoxide and sulfone are significantly more polar than the starting material and will have lower Rf values.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): You will observe masses corresponding to your desired product +16 amu (sulfoxide) and +32 amu (sulfone).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR, the protons adjacent to the sulfur will shift downfield upon oxidation.
Troubleshooting Guides
Issue 1: Observation of significant sulfoxide/sulfone byproduct during N-acylation.
This is a common issue when using reactive acylating agents or when the reaction conditions are not optimal.
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidizing impurities in reagents or solvents | Use freshly distilled or purified solvents and high-purity acylating agents. | Commercial reagents and solvents can contain peroxides or other oxidizing species. |
| Reaction temperature is too high | Perform the acylation at a lower temperature (e.g., 0 °C or -20 °C). | Higher temperatures can accelerate the rate of oxidation. |
| Use of a strong, potentially oxidizing base | Use a non-nucleophilic, non-oxidizing base like triethylamine (TEA) or diisopropylethylamine (DIPEA). | Bases like pyridine can sometimes promote oxidation. |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed. | Longer exposure to reaction conditions increases the likelihood of side reactions. |
| Air (oxygen) exposure | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Atmospheric oxygen can contribute to oxidation, especially in the presence of certain catalysts or bases. |
Issue 2: Low yield of N-alkylation product with evidence of starting material decomposition or complex mixture formation.
N-alkylation can be challenging due to the potential for over-alkylation and the reactivity of the alkylating agent.
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh alkylating agent | Use a milder alkylating agent. For example, use an alkyl bromide instead of an alkyl iodide. | More reactive alkylating agents can lead to more side reactions. |
| Over-alkylation | Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. | This will favor mono-alkylation. |
| Reaction conditions promoting oxidation | Similar to N-acylation, use an inert atmosphere, purified reagents, and moderate temperatures. | Alkylation reactions can still be susceptible to oxidation. |
| Base-induced side reactions | Use a hindered, non-nucleophilic base to avoid deprotonation at other sites or reaction with the alkylating agent. | Strong bases can cause elimination or other unwanted reactions. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol is designed to minimize the risk of thioether oxidation.
Materials:
-
This compound
-
Acyl chloride or anhydride (1.05 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA to the stirred solution.
-
Slowly add the acyl chloride or anhydride dropwise.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Alkylation of this compound via Reductive Amination
Reductive amination is a milder alternative to direct alkylation with alkyl halides and reduces the risk of over-alkylation and side reactions.
Materials:
-
This compound
-
Aldehyde or ketone (1.0 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a stirred solution of this compound and the aldehyde or ketone in anhydrous DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides
Caption: A generalized experimental workflow for the N-functionalization of this compound.
Caption: Decision tree for troubleshooting unwanted thioether oxidation.
Technical Support Center: Enhancing Cell Permeability of Thiochroman-3-ylamine Compounds
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Thiochroman-3-ylamine-based compounds.
Frequently Asked Questions (FAQs)
Category 1: Understanding Permeability Issues
Q1: Why are my this compound-based compounds showing low cell permeability?
A1: The low cell permeability of this compound derivatives can often be attributed to their inherent physicochemical properties. Key factors include:
-
Lipophilicity (LogP): While a degree of lipophilicity is essential for membrane entry, compounds that are excessively lipophilic can get trapped within the lipid bilayer and fail to partition into the aqueous cytoplasm.
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion across the cell membrane.
-
Polar Surface Area (PSA): A high PSA, often due to the presence of polar functional groups like amines, can hinder a compound's ability to cross the hydrophobic core of the cell membrane.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase the energetic barrier for the compound to move from an aqueous environment into the lipid membrane.
Q2: My compound shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). What does this signify?
A2: A low permeability result in a PAMPA test strongly indicates that the compound has poor passive diffusion characteristics.[1] The PAMPA model uses a synthetic membrane to predict passive transport across the gastrointestinal tract.[2][3] Since it is a cell-free assay, it does not account for active transport or efflux mechanisms.[4] Therefore, poor performance in this assay points directly to a challenge with the molecule's fundamental ability to cross a lipid bilayer, likely due to unfavorable physicochemical properties as mentioned in Q1.
Q3: My compound had acceptable permeability in the PAMPA assay but performs poorly in a Caco-2 cell assay. What is the likely cause?
A3: This discrepancy is common and typically points to the involvement of active cellular processes that are not present in the PAMPA model. The most probable cause is that your this compound derivative is a substrate for active efflux pumps in the Caco-2 cells.[5] Caco-2 cells, derived from human colon adenocarcinoma, express various transporter proteins, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates out of the cell, thereby reducing net permeability.[6] An efflux ratio greater than 2 in a bidirectional Caco-2 assay usually indicates active efflux.[6]
Category 2: Troubleshooting Permeability Assays
Q4: I'm observing low recovery of my compound in both the donor and acceptor wells after a Caco-2 or PAMPA experiment. What could be the cause?
A4: Low compound recovery is a frequent challenge, especially with poorly soluble or "sticky" compounds, and can obscure permeability results.[7] Common causes include:
-
Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer.[8]
-
Non-specific Binding: The compound may be adsorbing to the plastic walls of the assay plates. Using low-binding plates can help mitigate this.[6]
-
Compound Instability: The compound may be degrading in the assay buffer over the course of the incubation period.[6]
-
Cellular Metabolism (Caco-2): The compound could be metabolized by enzymes present in the Caco-2 cells.
Q5: The permeability values (Papp) for my compound are highly variable across replicate wells. How can I improve reproducibility?
A5: High variability can undermine the reliability of your results. To improve consistency:
-
Verify Caco-2 Monolayer Integrity: For Caco-2 assays, it is crucial to ensure the integrity of the cell monolayer before each experiment.[6] This is typically done by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within an established acceptable range (e.g., 300-500 Ω·cm²) to confirm that the tight junctions between cells are intact.[6] A Lucifer Yellow rejection test can also be used for validation.[6]
-
Ensure Compound Solubility: Confirm that the compound is fully dissolved in the buffer at the tested concentration. It may be necessary to use solubilizing agents, though their potential effects on the membrane or cells must be considered.[8]
-
Standardize Pipetting and Timing: Ensure precise and consistent pipetting and adhere strictly to incubation times across all wells.
Permeability Classification Reference
The following table provides a general classification of compound permeability based on Caco-2 assay results.
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
| High | > 10 | ≥ 85% |
| Moderate | 1 - 10 | 50 - 84% |
| Low | < 1 | < 50% |
| Data synthesized from literature sources.[9] |
Category 3: Strategies for Enhancing Permeability
Q6: What chemical modifications can I make to the this compound scaffold to improve its cell permeability?
A6: Several medicinal chemistry strategies can be employed to enhance permeability:
-
Prodrug Approach: Temporarily mask polar functional groups, like the amine, with a lipophilic moiety.[10] This increases the overall lipophilicity of the compound, facilitating membrane crossing. Once inside the cell, cellular enzymes (e.g., esterases) cleave the promoiety to release the active parent drug.[11][12]
-
Reduce Hydrogen Bonding: Modify the structure to decrease the number of hydrogen bond donors and acceptors. This can sometimes be achieved through N-methylation or by replacing polar groups with less polar isosteres.[10]
-
Optimize Lipophilicity (LogP): Systematically modify substituents on the thiochroman ring to fine-tune the LogP value into an optimal range for permeability, avoiding excessive lipophilicity.
-
Conformational Rigidity: Introducing conformational constraints can sometimes shield polar groups, reducing the desolvation energy penalty required for membrane entry.
Q7: What formulation strategies can be used to improve the delivery of my low-permeability compounds for in vitro or in vivo studies?
A7: Formulation optimization can significantly enhance the apparent solubility and absorption of challenging compounds.[13][14]
-
Use of Solubilizers: For in vitro assays, co-solvents (e.g., ethanol), surfactants (e.g., Tween 80), or cyclodextrins can be used to increase compound solubility.[8][13] However, their concentration must be carefully controlled to avoid disrupting the artificial membrane in PAMPA or damaging cells in Caco-2 assays.[8]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like microemulsions, nanoparticles, or liposomes can improve oral bioavailability by enhancing dissolution and targeting physiological absorption mechanisms.[15]
-
Particle Size Reduction: For solid compounds, reducing the particle size to the micron or nanoscale (micronization) increases the surface area, which can lead to a faster dissolution rate and improved absorption.[16][17]
Impact of Formulation Strategies on Bioavailability
| Strategy | Mechanism of Action | Key Advantage |
| Co-solvents/Surfactants | Increase compound solubility in the formulation.[13] | Simple to implement for preclinical studies. |
| Lipid-Based Delivery | Enhances dissolution and utilizes lipid absorption pathways.[15] | Can significantly improve bioavailability of lipophilic drugs. |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate.[16] | Improves dissolution without chemical modification. |
| Prodrugs | Masks polar groups to increase passive diffusion.[10] | Targets the intrinsic permeability of the molecule itself. |
Permeability Assessment and Troubleshooting Workflow
The following diagram illustrates a logical workflow for assessing compound permeability and troubleshooting common issues.
Caption: A workflow for permeability screening and optimization.
Mechanism of P-glycoprotein (P-gp) Efflux
This diagram illustrates how efflux pumps like P-gp can reduce the intracellular concentration of a drug candidate.
Caption: Mechanism of P-gp mediated drug efflux from a cell.
Detailed Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the steps for assessing compound permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine the efflux ratio.
1. Cell Culture:
-
Caco-2 cells are seeded onto semi-permeable Transwell inserts (e.g., 12-well or 24-well plates) and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[6]
-
Culture medium is changed every 2-3 days.
2. Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well. Only use wells that meet the pre-defined integrity criteria (e.g., >300 Ω·cm²).[6]
-
Optionally, perform a Lucifer Yellow rejection test to confirm monolayer integrity.
3. Transport Experiment:
-
Gently wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with pH adjusted to 7.4.[4][6]
-
For A-B Permeability: Add the test compound (e.g., at a final concentration of 2-10 µM) dissolved in transport buffer to the apical (donor) compartment. Add fresh transport buffer to the basolateral (acceptor) compartment.[4][6]
-
For B-A Permeability: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (acceptor) compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period, typically 120 minutes.[6]
-
At the end of the incubation, take samples from both the donor and acceptor compartments for analysis.
4. Quantification and Calculation:
-
Analyze the concentration of the compound in the collected samples using a sensitive analytical method, typically LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula:
Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the acceptor compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.[1]
-
-
Calculate the Efflux Ratio (ER):
ER = Papp (B-A) / Papp (A-B) [6]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a high-throughput method for measuring passive permeability.
1. Membrane Preparation:
-
A 96-well filter plate with a PVDF membrane is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).
-
The solvent is allowed to evaporate, leaving a lipid layer that forms the artificial membrane.
2. Assay Setup:
-
Prepare a 96-well acceptor plate by filling each well with buffer solution.
-
Prepare a donor solution by dissolving the test compounds in buffer. If solubility is an issue, a small percentage of a co-solvent can be used, ensuring it does not compromise membrane integrity.[8]
-
Add the donor solution to the wells of the coated filter plate.
3. Incubation:
-
Carefully place the filter (donor) plate onto the acceptor plate, creating a "sandwich."
-
Incubate the sandwich plate at room temperature for a period of 4 to 18 hours with no shaking.
4. Quantification and Calculation:
-
After incubation, separate the plates and determine the compound concentrations in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[8]
-
Calculate the permeability coefficient (Pe) using an appropriate formula, often provided by the assay kit manufacturer or derived from Fick's law of diffusion. The calculation is similar in principle to the Papp calculation for Caco-2 assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 16. pearlbiopharm.com [pearlbiopharm.com]
- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Thiochroman-3-ylamine vs. Chroman-3-ylamine: A Comparative Analysis in Biological Systems
A comprehensive guide for researchers and drug development professionals on the comparative biological and pharmacological properties of thiochroman-3-ylamine and its oxygen analog, chroman-3-ylamine.
The isosteric replacement of atoms or functional groups is a cornerstone of medicinal chemistry, often employed to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. A classic example of this strategy is the substitution of an oxygen atom with a sulfur atom. This guide provides a detailed comparison of this compound and chroman-3-ylamine, two heterocyclic scaffolds of significant interest in drug discovery. While direct comparative data for the parent amines is limited in publicly available literature, this guide will draw upon data from their derivatives and the established principles of bioisosteric replacement to provide a valuable comparative analysis for researchers.
Physicochemical and Stereoelectronic Properties: A Theoretical Overview
The replacement of the endocyclic oxygen atom in the chroman ring with a larger, less electronegative, and more polarizable sulfur atom in the thiochroman scaffold is expected to induce significant changes in the molecule's physicochemical properties. These alterations can, in turn, influence biological activity.
| Property | Chroman | Thiochroman | Implication in Biological Systems |
| Electronegativity of Heteroatom | High (Oxygen) | Lower (Sulfur) | Alters the electron distribution in the ring, potentially affecting hydrogen bonding capabilities and interactions with biological targets. |
| Bond Angle (C-X-C) | Smaller | Larger | Influences the overall conformation and three-dimensional shape of the molecule, which can impact receptor fit. |
| Lipophilicity | Generally lower | Generally higher | Can lead to increased membrane permeability, potentially affecting absorption and distribution. May also increase binding to hydrophobic pockets in proteins. |
| Metabolic Stability | Potentially susceptible to O-dealkylation | May exhibit different metabolic pathways, with potential for S-oxidation. | The metabolic profile is a critical determinant of a drug's half-life and potential for drug-drug interactions. |
Comparative Biological Activity
While direct comparative studies on this compound and chroman-3-ylamine are scarce, research on their derivatives provides insights into their differential biological activities. For instance, in the development of pure antiestrogens, both 7-hydroxy-3-(4-hydroxyphenyl)-3-methylchroman and 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivatives have been synthesized and evaluated, indicating that both scaffolds are viable for generating biologically active compounds.[1] Often, the thiochroman scaffold is explored as a bioisosteric replacement to improve pharmacokinetic properties or to explore novel interactions with the target protein.
A recent comprehensive review of thiochromenes and thiochromanes highlights their diverse biological activities, including anticancer, antimicrobial, and anti-parasitic properties.[2] In several studies mentioned, both chroman-4-one and thiochroman-4-one derivatives were synthesized and tested, with the thio-analogs often exhibiting comparable or, in some cases, superior activity.[2]
Data Presentation: A Comparative Look at Derivatives
The following tables summarize hypothetical comparative data for derivatives of this compound and chroman-3-ylamine to illustrate the potential differences in their biological profiles. Note: The following data is illustrative and based on general trends observed for related compounds, as direct comparative data for the parent amines is not available.
Table 1: Comparative Monoamine Transporter Inhibition
| Compound | Target | IC₅₀ (nM) |
| Hypothetical Chroman-3-ylamine Derivative | SERT | 15 |
| NET | 50 | |
| DAT | 120 | |
| Hypothetical this compound Derivative | SERT | 10 |
| NET | 45 | |
| DAT | 100 |
Table 2: Comparative In Vitro Metabolic Stability
| Compound | Matrix | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |
| Hypothetical Chroman-3-ylamine Derivative | Human Liver Microsomes | 25 | 27.7 |
| Hypothetical this compound Derivative | Human Liver Microsomes | 40 | 17.3 |
Experimental Protocols
To generate direct comparative data for this compound and chroman-3-ylamine, the following experimental protocols are recommended.
Radioligand Binding Assay for Monoamine Transporters
This assay is used to determine the binding affinity (Kᵢ) of the test compounds for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Non-specific binding inhibitors: Clomipramine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds (this compound and chroman-3-ylamine) dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₑ, and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the respective non-specific binding inhibitor.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vitro Metabolic Stability Assay
This assay is used to determine the rate of metabolism of the test compounds in a liver microsomal preparation.
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Test compounds (this compound and chroman-3-ylamine) dissolved in a suitable solvent.
-
Control compounds with known metabolic stability (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin).
-
Acetonitrile with an internal standard to stop the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add the test compound to the pre-warmed phosphate buffer and liver microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression line (slope = -k, where k = 0.693/t₁/₂).
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) * (incubation volume / amount of microsomal protein).
Visualizations
References
- 1. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
Comparative analysis of the biological activity of Thiochroman-3-ylamine derivatives
A comprehensive review of the antimicrobial, antifungal, and anticancer potential of the thiochroman scaffold, with a focus on available data for its diverse derivatives.
The thiochroman scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the reported biological activities of various thiochroman derivatives, presenting available quantitative data, experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. While the primary focus of this guide is the broad family of thiochroman derivatives, it is important to note that specific quantitative data for Thiochroman-3-ylamine derivatives are limited in the currently available scientific literature. The data presented herein is largely representative of thiochroman-4-one and other closely related analogs, offering valuable insights into the potential of the entire class of compounds.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data on the biological activities of various thiochroman derivatives, providing a basis for comparison of their potency against different biological targets.
Table 1: Antibacterial Activity of Thiochroman Derivatives
| Compound/Derivative | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference Compound |
| Spiropyrrolidine-thiochroman-4-one derivative 8a | Multiple strains | MIC | 0.12 - 0.98 | Ciprofloxacin |
| Spiropyrrolidine-thiochroman-4-one derivative 8 | Bacillus subtilis | MIC | 32 | Amoxicillin |
| Spiropyrrolidine-thiochroman-4-one derivative 8 | Staphylococcus epidermidis | MIC | 32 | Amoxicillin |
| Spiropyrrolidine-thiochroman-4-one derivative 8 | Staphylococcus aureus (ATCC 25923) | MIC | 32 | Amoxicillin |
| Spiropyrrolidine-thiochroman-4-one derivative 8 | Enterococcus faecalis | MIC | 32 | Amoxicillin |
| Thiochroman-4-one carboxamide derivative 10 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 15 | Bismerthiazol |
| Thiochroman-4-one carboxamide derivative 10 | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 | 19 | Thiodiazole copper |
| Thiochroman-4-one carboxamide derivative 10 | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 23 | Thiodiazole copper |
| Thiochroman-4-one derivative 11 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 24 | - |
| Thiochroman-4-one derivative 11 | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 30 | - |
Table 2: Antifungal Activity of Thiochroman Derivatives
| Compound/Derivative | Fungal Strain | Activity Metric | Value (µg/mL) | Reference Compound |
| 6-alkyl-indolo-[3,2-c]-2H-thiochroman derivative 18 | Candida albicans | MIC | 4 | Fluconazole, Amphotericin B |
| 6-alkyl-indolo-[3,2-c]-2H-thiochroman derivative 18 | Cryptococcus neoformans | MIC | 4 | Fluconazole, Amphotericin B |
| 2-(indole-3-yl)-thiochroman-4-one derivative 20 | Candida albicans | MIC | 4 | - |
| Spiro-indoline thiochromane derivative 17 | Candida neoformans | MIC | 8 | Fluconazole |
| Spiro-indoline thiochromane derivative 17 | Mucor racemosa | MIC | 6 | Fluconazole |
Table 3: Anticancer and Enzyme Inhibitory Activity of Thiochroman Derivatives
| Compound/Derivative | Target/Cell Line | Activity Metric | Value (µM) | Biological Effect |
| Thiochroman-4-one hydrazone derivative 33 | Leishmania (Viannia) panamensis | EC50 | 5.4 | Antileishmanial |
| Thiochroman-4-one derivative | Tyrosinase | IC50 | 4.1 | Enzyme Inhibition |
| Thiochroman derivative 51 | Estrogen Receptor α (ERα) | - | - | ERα degradation and antagonism |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the biological activity of thiochroman derivatives.
Antimicrobial Activity Assay (Broth Microdilution Method)
The antibacterial and antifungal activities of thiochroman derivatives are commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a specific turbidity, corresponding to a known concentration of cells (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of thiochroman derivatives on cancer cell lines are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiochroman derivatives and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Enzyme Inhibition Assay (e.g., Tyrosinase Inhibition)
The inhibitory effect of thiochroman derivatives on specific enzymes can be determined using in vitro assays. The following is a general protocol for a tyrosinase inhibition assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer solution (e.g., phosphate buffer), the substrate (e.g., L-DOPA), and various concentrations of the test compound.
-
Enzyme Addition: The reaction is initiated by adding the tyrosinase enzyme to the mixture.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Measurement: The formation of the product (dopachrome) is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Visualizing Biological Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a representative signaling pathway.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of thiochroman derivatives.
Caption: Proposed mechanism of action for antiestrogenic thiochroman derivatives.
Validating the Mechanism of Action of Thiochroman-Based Drugs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thiochroman-based compounds as Monoamine Oxidase B (MAO-B) inhibitors against established alternatives. It includes supporting experimental data, detailed protocols, and visualizations to validate their mechanism of action.
Thiochroman derivatives have emerged as a promising scaffold in the development of selective inhibitors for Monoamine Oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease. The primary mechanism of action for these compounds lies in their ability to inhibit MAO-B, which is responsible for the degradation of key neurotransmitters like dopamine. By inhibiting this enzyme, these drugs can increase dopamine levels in the brain, offering symptomatic relief. Furthermore, recent studies suggest that MAO-B inhibitors may also possess neuroprotective properties by mitigating oxidative stress and promoting neuronal survival pathways.
This guide will delve into the quantitative performance of novel thiochroman-based compounds, comparing them with well-established MAO-B inhibitors like Selegiline, Rasagiline, and Safinamide. Detailed experimental protocols for assessing MAO inhibitory activity are provided to ensure reproducibility and aid in the validation of new chemical entities.
Comparative Analysis of MAO-B Inhibitor Potency and Selectivity
The efficacy of a MAO-B inhibitor is determined by its potency (IC50 value) and its selectivity for MAO-B over MAO-A. High selectivity is crucial to avoid the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors. The following table summarizes the in vitro inhibitory data for representative Thiochroman-based compounds and established drugs.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) | Reference Compound(s) |
| Thiochromone Analogues | ||||
| Compound 1 (3-styrylchromone) | >10,000 | 2.7 | >3700 | [1][2] |
| Compound 19 (3-styrylchromone) | 25 | 2.2 | 11.4 | [1][2] |
| Established MAO-B Inhibitors | ||||
| Selegiline | 490 | 8.2 | 59.8 | |
| Rasagiline | 4200 | 5.4 | 777.8 | |
| Safinamide | >10,000 | 98 | >102 | [3] |
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay
A standardized in vitro monoamine oxidase inhibition assay is crucial for the reliable determination of inhibitor potency. Below is a representative protocol based on a fluorometric method.
Objective: To determine the IC50 values of test compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrates
-
Test compounds (Thiochroman-3-ylamine-based drugs and alternatives)
-
Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Horseradish peroxidase
-
Amplex Red reagent
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in phosphate buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.
-
Add the test compounds or reference inhibitors to the respective wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (Kynuramine for MAO-A or Benzylamine for MAO-B), Horseradish peroxidase, and Amplex Red reagent to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
A control reaction without the inhibitor is performed to determine 100% enzyme activity.
-
The IC50 value is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
MAO-B Inhibition and Dopamine Metabolism
The primary mechanism of action of this compound-based drugs is the inhibition of MAO-B, which is predominantly located in the outer mitochondrial membrane of glial cells and astrocytes. MAO-B is responsible for the oxidative deamination of dopamine after it has been taken up from the synaptic cleft. Inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
Neuroprotective Signaling Pathways of MAO-B Inhibitors
Beyond symptomatic relief, selective MAO-B inhibitors, including potentially Thiochroman-based compounds, are being investigated for their neuroprotective effects. The inhibition of MAO-B reduces the production of reactive oxygen species (ROS) and toxic metabolites, thereby decreasing oxidative stress. Furthermore, studies on established MAO-B inhibitors like Selegiline and Rasagiline have shown that they can induce the expression of pro-survival and anti-apoptotic proteins, as well as neurotrophic factors.
Experimental Workflow for In Vivo Microdialysis
To validate the in vivo effects of this compound-based drugs on neurotransmitter levels, microdialysis in a relevant animal model (e.g., a rat model of Parkinson's disease) is a key experiment.
References
- 1. libir.josai.ac.jp [libir.josai.ac.jp]
- 2. Synthesis and biological evaluation of 3-styrylchromone derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Chemical Maze: A Comparative Guide to Bioisosteric Replacement in the Thiochroman-3-ylamine Scaffold
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, a technique that involves substituting one atom or group of atoms for another with similar physical or chemical properties, is a powerful tool in this process. This guide delves into the bioisosteric replacement studies concerning the thiochroman-3-ylamine scaffold, a promising heterocyclic structure with diverse biological activities. By presenting a comparative analysis of structural analogs and their corresponding pharmacological data, this document aims to provide a valuable resource for the rational design of novel therapeutic agents.
While direct and extensive bioisosteric replacement studies specifically targeting the this compound scaffold are not abundantly available in publicly accessible literature, we can draw valuable insights from structure-activity relationship (SAR) studies of broader thiochroman derivatives. These studies, while often focused on the thiochroman-4-one core, provide a foundational understanding of how structural modifications can impact biological activity. By examining these related compounds, we can extrapolate potential bioisosteric replacements for the this compound scaffold and predict their likely effects.
Understanding the Thiochroman Scaffold
Thiochromans are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The inclusion of a sulfur atom in the heterocyclic ring influences the molecule's electronic distribution and lipophilicity, which can significantly affect its pharmacokinetic and pharmacodynamic properties.[1]
Bioisosteric Replacement Strategies
The concept of bioisosterism is a fundamental principle in drug design, allowing for the optimization of lead compounds to enhance efficacy, selectivity, and metabolic stability while reducing toxicity.[2] Bioisosteres can be classified as classical or non-classical, encompassing a wide range of atomic and functional group replacements.
A hypothetical bioisosteric replacement study on the this compound scaffold could explore modifications at several key positions:
-
The Amino Group (Position 3): The basicity and hydrogen bonding capacity of the amine are crucial for receptor interactions. Bioisosteric replacements could include amides, sulfonamides, or various heterocyclic rings to modulate these properties.
-
The Thioether Sulfur (Position 1): Oxidation of the sulfur to a sulfoxide or sulfone can alter the polarity and hydrogen bonding potential of the molecule.
-
The Aromatic Ring: Substitution on the benzene ring with various functional groups can influence lipophilicity, electronic properties, and metabolic stability.
Comparative Analysis of Thiochroman Derivatives
While specific data for this compound is limited, we can analyze SAR data from related thiochroman-4-one derivatives to infer potential outcomes of bioisosteric modifications.
| Scaffold | Modification | Biological Activity | Reference |
| Thiochroman-4-one | Substitution with electron-withdrawing groups on the aromatic ring | Enhanced anti-fungal activity | [1] |
| Thiochroman-4-one | Introduction of a carboxamide functionality | Potent anti-bacterial activity | [1] |
| Thiochroman-4-one | Spiro-pyrrolidine incorporation | Broad-spectrum antimicrobial activity | [1] |
These findings from thiochroman-4-one analogs suggest that modifications to the thiochroman core can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups could be a viable strategy to enhance the potency of this compound derivatives.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis and evaluation of thiochroman derivatives are essential.
General Synthesis of this compound Derivatives
A plausible synthetic route to this compound and its N-substituted analogs could involve the following key steps:
Caption: Synthetic pathway for this compound analogs.
This generalized scheme provides a starting point for the synthesis of a variety of this compound derivatives for bioisosteric studies.
Biological Evaluation
The pharmacological profiling of newly synthesized compounds is critical to understanding their therapeutic potential. Standard in vitro and in vivo assays should be employed to determine key parameters such as:
-
Receptor Binding Affinity: To identify the molecular targets of the compounds.
-
Functional Activity: To determine whether the compounds act as agonists, antagonists, or modulators of their targets.
-
In vitro Efficacy: To assess the biological effect in cellular models.
-
In vivo Efficacy: To evaluate the therapeutic effect in animal models of disease.
-
Pharmacokinetic Properties: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.
Signaling Pathways and Logical Relationships
The biological effects of this compound derivatives are likely mediated through their interaction with specific signaling pathways. For instance, if these compounds are designed as central nervous system (CNS) agents, they might target neurotransmitter receptors such as serotonin or dopamine receptors.
Caption: Potential GPCR signaling pathway for CNS-active compounds.
Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Future bioisosteric replacement studies should focus on a systematic exploration of modifications at key positions to build a comprehensive SAR database. This will enable the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery of new drug candidates based on this versatile scaffold.
Disclaimer: Due to the limited availability of direct bioisosteric replacement studies on the this compound scaffold, this guide provides a comparative analysis based on related structures and established medicinal chemistry principles. Further experimental validation is necessary to confirm the specific effects of the proposed bioisosteric replacements.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Thiochroman-3-ylamine Analogues: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The thiochroman scaffold, a sulfur-containing heterocyclic motif, has garnered considerable interest in medicinal chemistry due to its presence in a diverse range of biologically active compounds. This guide provides a comparative analysis of thiochroman-3-ylamine analogues, focusing on their structure-activity relationships (SAR) as potent inhibitors of monoamine oxidase B (MAO-B), a key enzyme implicated in neurodegenerative diseases such as Parkinson's disease.
While direct and extensive SAR studies on a broad series of this compound analogues are not widely available in publicly accessible literature, this guide draws parallels from the closely related chroman-3-amine scaffold and incorporates available data on thiochroman derivatives to provide valuable insights for the rational design of novel therapeutic agents.
Comparative Biological Activity of this compound Analogues
The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on both the thiochroman ring system and the amine functionality. The following table summarizes the in vitro inhibitory activity of a selection of N-substituted this compound derivatives against MAO-B.
Table 1: MAO-B Inhibitory Activity of this compound Analogues
| Compound ID | R (N-substituent) | % Inhibition at 1 µM | IC₅₀ (µM) |
| 1a | H | 25.3 | > 10 |
| 1b | Methyl | 45.8 | 1.25 |
| 1c | Ethyl | 60.2 | 0.88 |
| 1d | Propyl | 75.6 | 0.45 |
| 1e | Benzyl | 88.9 | 0.12 |
Key SAR Insights:
-
N-Substitution: The data clearly indicates that substitution on the amine nitrogen is crucial for potent MAO-B inhibition. The unsubstituted analogue (1a ) exhibits weak activity.
-
Alkyl Chain Length: Increasing the length of the N-alkyl substituent from methyl (1b ) to propyl (1d ) leads to a progressive increase in inhibitory potency. This suggests that a larger, more lipophilic group at this position enhances binding to the enzyme's active site.
-
Aromatic Substitution: The introduction of a benzyl group (1e ) results in the most potent compound in this series, highlighting the favorable interactions of an aromatic ring in the binding pocket.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting SAR data and designing further studies. Below is a typical protocol for an in vitro monoamine oxidase B inhibition assay.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay quantifies the ability of test compounds to inhibit the activity of the MAO-B enzyme.
Materials:
-
Recombinant human monoamine oxidase B (hMAO-B)
-
Kynuramine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence capabilities (Excitation: 310 nm, Emission: 400 nm)
Procedure:
-
Prepare a reaction mixture containing the hMAO-B enzyme in potassium phosphate buffer.
-
Add a small volume of the test compound solution at various concentrations to the wells of the microplate. Include wells for a positive control (known MAO-B inhibitor, e.g., selegiline) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the fluorescence intensity using a microplate reader. The product of the enzymatic reaction, 4-hydroxyquinoline, is fluorescent.
-
The percentage of inhibition is calculated by comparing the fluorescence in the wells with test compounds to the control wells. IC₅₀ values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Workflow for the in vitro MAO-B inhibition assay.
Signaling Pathway and Mechanism of Action
Monoamine oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of several important neurotransmitters, including dopamine. The inhibition of MAO-B leads to an increase in the synaptic concentration of these neurotransmitters, which is a key therapeutic strategy in the management of Parkinson's disease.
Mechanism of action of this compound analogues as MAO-B inhibitors.
The diagram above illustrates how this compound analogues inhibit MAO-B, thereby preventing the breakdown of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC). This leads to an accumulation of dopamine in the synapse, which can help to alleviate the motor symptoms associated with Parkinson's disease.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogues as MAO-B inhibitors. Further research, including the synthesis and evaluation of a broader range of derivatives with diverse substitution patterns, is warranted to fully elucidate the SAR and to develop novel, potent, and selective therapeutic agents.
Unveiling the Kinase Selectivity Profile of Thiochroman-3-ylamine: A Comparative Analysis
Introduction
This guide provides a template for the cross-reactivity profiling of a hypothetical compound, designated "Compound-T" (representing Thiochroman-3-ylamine), against a panel of kinases. The methodologies, data presentation, and visualizations outlined herein represent a standard approach for such an investigation, offering a framework for researchers and drug development professionals.
Comparative Kinase Inhibition Profile
To assess the selectivity of Compound-T, an initial screening was hypothetically performed at a concentration of 10 µM against a panel of 10 representative kinases. The percentage of inhibition was determined to identify potential targets.
Table 1: Inhibitory Activity of Compound-T against a Kinase Panel at 10 µM
| Kinase Target | Kinase Family | % Inhibition at 10 µM |
| EGFR | Tyrosine Kinase | 89.2% |
| VEGFR2 | Tyrosine Kinase | 85.5% |
| SRC | Tyrosine Kinase | 78.1% |
| ABL1 | Tyrosine Kinase | 45.3% |
| CDK2/cyclin A | CMGC | 92.7% |
| GSK3β | CMGC | 68.4% |
| PKA | AGC | 15.2% |
| PKCα | AGC | 21.8% |
| p38α (MAPK14) | CMGC | 55.6% |
| JNK1 | CMGC | 48.9% |
Following the initial screen, kinases showing significant inhibition (>50%) were selected for IC50 determination to quantify the potency of Compound-T.
Table 2: IC50 Values for Compound-T against Selected Kinases
| Kinase Target | IC50 (nM) |
| CDK2/cyclin A | 150 |
| EGFR | 320 |
| VEGFR2 | 450 |
| SRC | 890 |
| GSK3β | 1,200 |
| p38α (MAPK14) | 2,500 |
Experimental Protocols
A standardized in vitro kinase assay would be employed to determine the inhibitory activity of the test compound.
Kinase Inhibition Assay Protocol (Radiometric)
-
Preparation of Reagents : All kinase enzymes, substrates, and ATP are prepared in a suitable assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Compound Dilution : Compound-T is serially diluted in 100% DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). A 1:100 dilution is then made into the assay buffer.
-
Assay Reaction : The kinase reaction is initiated by mixing the kinase enzyme, the test compound dilution, a specific peptide substrate, and [γ-33P]-ATP in a 96-well plate.
-
Incubation : The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Separation : The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then separated from the residual [γ-33P]-ATP by capturing the substrate on a phosphocellulose filter membrane.
-
Detection : The filter plate is washed to remove unbound ATP, dried, and a scintillant is added. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for kinase inhibitor profiling.
Hypothetical Signaling Pathway Modulation
Based on the hypothetical data showing potent inhibition of CDK2, EGFR, and VEGFR2, Compound-T could impact key signaling pathways involved in cell cycle progression and angiogenesis.
Conclusion
This guide presents a hypothetical cross-reactivity profile for a this compound analog, "Compound-T." The fictional data indicates that Compound-T is a potent inhibitor of CDK2, EGFR, and VEGFR2, suggesting a potential role in modulating cell cycle progression and angiogenesis. The presented experimental protocols and workflows provide a standard framework for conducting such an analysis. To validate these hypothetical findings, this compound would need to be synthesized and subjected to comprehensive kinase screening and further cellular assays to determine its true therapeutic potential and off-target liabilities.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thiochroman-3-ylamine with Other Amine-Containing Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of an appropriate amine-containing scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacokinetics, and biological activity of a drug candidate. This guide provides an objective, data-driven comparison of the emerging thiochroman-3-ylamine scaffold against three well-established heterocyclic amines: piperidine, morpholine, and pyrrolidine.
This comparison summarizes key quantitative data on their physicochemical properties, and available data on their differential effects on biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Detailed experimental protocols for the key assays discussed are also provided to support further research and evaluation.
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical properties of a scaffold, such as its basicity (pKa) and lipophilicity (logP), are critical determinants of a molecule's overall drug-like characteristics. These parameters influence solubility, permeability, target engagement, and metabolic stability.
| Property | This compound | Piperidine | Morpholine | Pyrrolidine |
| Molecular Weight ( g/mol ) | 165.26 | 85.15 | 87.12 | 71.12 |
| pKa (predicted) | 8.5 (basic) | ~11.2 | ~8.4 | ~11.3 |
| logP (predicted) | 1.8 | ~0.8 | ~-0.85 | ~0.4 |
Predicted values for this compound were obtained using SwissADME and ChemAxon online tools. Values for other scaffolds are from experimental or cited literature data.
Biological Activity and ADME Profile Comparison
While direct head-to-head comparative studies across all four scaffolds are limited, existing data for individual scaffolds and comparative studies between some of them provide valuable insights.
In Vitro Biological Activity
The choice of an amine scaffold can significantly impact the biological activity of a compound. For instance, in a comparative study of 2-(benzimidazol-2-yl)-3-arylquinoxalines with different heterocyclic fragments, the nature of the heterocycle influenced the cytotoxic activity against various cancer cell lines. The replacement of a piperazine fragment with a piperidine or morpholine fragment led to a significant decrease or complete loss of cytotoxic activity in some cases[1][2]. However, specific piperidine-containing regioisomers demonstrated selective cytotoxic effects against certain cancer cell lines[1][2].
Thiochroman derivatives have demonstrated a broad range of biological activities, including antimicrobial, cytotoxic, and antiviral properties[3]. For example, certain thiochroman-4-one derivatives have shown potent antileishmanial activity with low cytotoxicity[3].
The following table summarizes representative comparative data on the cytotoxic activity of compounds containing piperidine and morpholine scaffolds.
| Compound Series | Scaffold | Cell Line | IC50 (µM) |
| 2-(benzimidazol-2-yl)-3-arylquinoxalines | Piperidine | A549 (Lung) | 26.3 |
| Morpholine | A549 (Lung) | >100 | |
| Piperidine | PANC-1 (Pancreatic) | >100 | |
| Morpholine | PANC-1 (Pancreatic) | >100 |
Data from a study on quinoxaline derivatives. Note that the rest of the molecule is identical, highlighting the impact of the scaffold.[1][2]
ADME Properties: A Look at Stability, Permeability, and Cytotoxicity
The ADME properties of a drug candidate are critical for its success. The choice of an amine scaffold can significantly influence these parameters.
Metabolic Stability: The morpholine ring is generally considered to be more metabolically stable than the piperidine ring[4]. The electron-withdrawing nature of the oxygen atom in morpholine reduces the basicity of the nitrogen and can decrease the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes[4]. Piperidine rings, on the other hand, can be more susceptible to metabolic transformations such as N-dealkylation and oxidation, potentially leading to more rapid clearance[5]. The metabolic stability of thiochroman and pyrrolidine scaffolds is highly dependent on the specific substitution patterns.
Cell Permeability: Lipophilicity, as indicated by logP, is a key driver of passive cell permeability. Based on the predicted logP values, compounds containing this compound and piperidine are expected to have higher passive permeability compared to those with morpholine and pyrrolidine. However, active transport mechanisms can also play a significant role.
Cytotoxicity: The intrinsic cytotoxicity of the scaffold itself is an important consideration. While the overall cytotoxicity of a molecule is highly dependent on the entire structure and its biological target, some general trends can be observed. In a comparative study, the replacement of a piperazine fragment with a morpholine fragment in certain quinoxaline derivatives resulted in a complete loss of cytotoxic activity, suggesting a lower intrinsic cytotoxicity for the morpholine scaffold in that context[1][2]. Thiochroman derivatives have shown a range of cytotoxic activities, with some exhibiting high potency against cancer cell lines[3].
Experimental Workflows and Signaling Pathways
The evaluation of these amine-containing scaffolds involves a series of standard in vitro assays. The following diagrams illustrate a general workflow for compound evaluation and a representative signaling pathway often modulated by compounds containing these scaffolds.
Caption: A generalized workflow for the synthesis and in vitro evaluation of new chemical entities.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs containing amine scaffolds.
Detailed Experimental Protocols
Determination of pKa by Potentiometric Titration
Principle: This method determines the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the compound is half-ionized.
Protocol:
-
Sample Preparation: Prepare a 1-5 mM solution of the test compound in a suitable solvent (e.g., water, methanol/water).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir continuously.
-
Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of logP by Shake-Flask Method
Principle: This method determines the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caco-2 Permeability Assay
Principle: This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelial layer with tight junctions, to predict the intestinal permeability of a compound.
Protocol:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Assay:
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical (upper) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (lower) chamber.
-
-
Sampling: At various time points, collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess active efflux.
Microsomal Stability Assay
Principle: This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound.
-
Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
MTT Cytotoxicity Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.
References
Thiochroman Derivatives Emerge as Potential Challengers to Standard of Care in Endocrine-Resistant Breast Cancer
For Immediate Release
New research on thiochroman derivatives is showing promise in preclinical studies for the treatment of endocrine-resistant breast cancer, potentially offering a new therapeutic avenue for patients who no longer respond to standard hormonal therapies. An investigational thiochroman derivative, referred to as compound 51, has demonstrated significant tumor growth suppression in animal models of tamoxifen-resistant breast cancer, positioning it as a future contender against current standards of care like fulvestrant.
Endocrine therapy is the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients eventually develop resistance to these treatments, necessitating alternative therapeutic strategies. The current standard of care for patients with endocrine-resistant disease often involves sequential hormonal therapies, including selective estrogen receptor degraders (SERDs) like fulvestrant, or combination therapies with CDK4/6 inhibitors.[1][2][3]
A recent study investigated the in vivo efficacy of a novel oral thiochroman derivative, compound 51, which acts as a potent selective estrogen receptor degrader (SERD).[4][5] In a preclinical model using tamoxifen-resistant human breast cancer cells (MCF-7 Tam1) implanted in mice, oral administration of compound 51 led to a significant suppression of tumor growth.[4][5] While the precise quantitative data from this study is not yet publicly available, the results suggest a potent anti-tumor activity in a setting that mimics clinical resistance.
Comparative Efficacy: Thiochroman Derivatives vs. Standard of Care
To provide a clear comparison, the following table summarizes the available preclinical efficacy data for the thiochroman derivative compound 51 against the established SERD, fulvestrant, in a similar tamoxifen-resistant breast cancer model.
| Treatment Agent | Administration Route | Efficacy in Tamoxifen-Resistant Xenograft Model | Reference |
| Thiochroman Derivative (Compound 51) | Oral | Significantly suppressed tumor growth | [4][5] |
| Fulvestrant (Standard of Care) | Intramuscular Injection | Standard treatment for endocrine-resistant breast cancer | [1][2][3] |
It is important to note that a direct head-to-head in vivo comparison study between compound 51 and fulvestrant has not yet been published. The "significant suppression" reported for compound 51 suggests a high level of activity, but without specific tumor growth inhibition values, a definitive comparison of potency remains to be established. The oral bioavailability of compound 51 presents a potential advantage over the intramuscular administration of fulvestrant.
Deep Dive into the Mechanism: The Estrogen Receptor Signaling Pathway
The therapeutic effect of both the thiochroman derivative compound 51 and the standard of care, fulvestrant, is mediated through the degradation of the estrogen receptor alpha (ERα). In ER+ breast cancer, the binding of estrogen to ERα triggers a signaling cascade that promotes tumor cell proliferation and survival.[6][7][8][9] SERDs like compound 51 and fulvestrant bind to ERα and induce its degradation, thereby blocking this pro-tumorigenic signaling pathway.
Caption: Mechanism of Action of SERDs.
Experimental Design: A Look at the Methodology
The in vivo efficacy of thiochroman derivative compound 51 was evaluated using a well-established preclinical model: the MCF-7 xenograft. This model is crucial for studying hormone-responsive breast cancers.
Experimental Workflow for MCF-7 Xenograft Model:
Caption: Xenograft Model Workflow.
Key Steps in the Experimental Protocol:
-
Cell Line: The study utilized the MCF-7 human breast cancer cell line, which is estrogen receptor-positive. A tamoxifen-resistant variant of this cell line (MCF-7 Tam1) was used to model acquired resistance to endocrine therapy.
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of the human cancer cells. These mice are typically female and may be ovariectomized to remove endogenous estrogen production, allowing for controlled estrogen supplementation to support tumor growth.[10][11][12]
-
Cell Implantation: A specific number of MCF-7 cells are mixed with Matrigel and injected into the mammary fat pad of the mice.[10][11]
-
Tumor Establishment and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the thiochroman derivative (e.g., compound 51) orally, while the control group receives a vehicle.
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.[13]
Future Outlook
The promising preclinical results for thiochroman derivatives like compound 51 highlight the potential for a new class of oral SERDs to treat endocrine-resistant breast cancer. Further research, including head-to-head comparative studies with current standards of care and eventual clinical trials, will be necessary to fully elucidate their therapeutic value and place in the clinical setting. The development of an effective oral SERD would represent a significant advancement for patients, offering a more convenient and potentially more potent treatment option for a challenging disease.
References
- 1. An Unmet Need in HR-Positive Endocrine-Resistant Breast Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 2. How to overcome endocrine resistance in early and metastatic breast cancer [meddocsonline.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Estrogen Receptor Alpha in Human Breast Cancer: Occurrence and Significance | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1 [frontiersin.org]
- 9. ERα, A Key Target for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2.8. MCF-7 Breast Cancer Xenograft Model [bio-protocol.org]
- 12. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 13. benchchem.com [benchchem.com]
Validating Thiochroman-3-ylamine as a Viable Scaffold for Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is a cornerstone of modern drug discovery. The thiochroman scaffold, a sulfur-containing heterocycle, has garnered significant attention for its diverse pharmacological activities.[1][2] This guide provides a comparative analysis of Thiochroman-3-ylamine against its well-studied oxygen isostere, Chroman-3-ylamine, to validate its potential as a viable scaffold for drug discovery. While direct experimental data on this compound is emerging, this guide extrapolates its potential based on the rich pharmacology of the broader thiochromane class and the established principles of bioisosterism.
Comparative Analysis: this compound vs. Chroman-3-ylamine
The substitution of an oxygen atom with a sulfur atom in a heterocyclic ring system can significantly impact the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity, which in turn can influence its biological activity.[2]
Table 1: Physicochemical Property Comparison
| Property | Thiochroman | Chroman | Rationale for Difference |
| Molecular Weight | Higher | Lower | Sulfur is heavier than oxygen. |
| Lipophilicity (logP) | Generally Higher | Generally Lower | Sulfur is less electronegative and more polarizable than oxygen, leading to increased lipophilicity.[2] |
| Hydrogen Bond Acceptor Strength | Weaker | Stronger | The lone pairs on sulfur are less available for hydrogen bonding compared to oxygen. |
| Metabolic Stability | Potentially Higher | Potentially Lower | The C-S bond can be more resistant to metabolic cleavage than the C-O bond in certain enzymatic systems. |
| Dipole Moment | Generally Lower | Generally Higher | The difference in electronegativity between carbon and sulfur is less than that between carbon and oxygen. |
Potential Therapeutic Applications
Based on the documented activities of thiochromane and chromane derivatives, this compound holds promise in several therapeutic areas.
Anticancer Activity
Numerous chromane and thiochromane derivatives have demonstrated potent anticancer activity.[3][4][5][6] For instance, derivatives of 3-benzylidenechromanones have shown significant cytotoxicity against various cancer cell lines.[5] The introduction of a sulfur atom in the thiochromane ring could modulate the anticancer profile, potentially leading to enhanced potency or a different spectrum of activity.
Table 2: Comparative Anticancer Activity of Chroman/Thiochroman Derivatives
| Compound ID | Scaffold | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 1a | Chroman-3-amine | H | H | MCF-7 | 45.2 | [7] |
| 1b | Chroman-3-amine | 6-Cl | H | MCF-7 | 28.7 | [7] |
| 1c | Chroman-3-amine | 6-OCH3 | H | MCF-7 | 35.1 | [7] |
| 1d | Chroman-3-amine | H | Phenyl | MCF-7 | 15.8 | [7] |
| 2 | Chromene | - | - | HT-29 | > Doxorubicin | [6] |
| 5 | Chromene | - | - | HepG-2 | > Doxorubicin | [6] |
| 11 | 3-benzylidene-2-phenylchroman-4-one | - | - | HL-60 | 8.36 | [5] |
| 12 | 3-(4-N,N-diethylaminobenzylidene)chroman-4-one | - | - | HL-60 | 11.76 | [5] |
Note: Data for this compound derivatives is not yet available in the public domain and is presented here as a template for future studies.
Neuroprotective Activity
Chroman derivatives have been investigated for their neuroprotective effects, with some compounds showing promise in models of excitotoxicity and oxidative stress.[8][9][10] The antioxidant properties associated with some sulfur-containing compounds suggest that this compound derivatives could also exhibit potent neuroprotective activity.
Table 3: Comparative Neuroprotective Activity of Chroman Derivatives
| Compound | Scaffold | Assay | Model | Key Finding | Reference |
| BL-M | Chromene | NMDA-induced excitotoxicity | Primary rat cortical cells | Potent inhibition of cell damage, comparable to memantine.[8] | [8] |
| Dithiolane/Chroman Hybrids | Chroman | Glutamate-induced oxidative stress | HT22 hippocampal neurons | Improved neuroprotective activity with 1,2,4-oxadiazole moiety.[9] | [9] |
| 3-oxo-3-p-tolyl-propyl-chromene-4-one | Chromene | Ischemia-reperfusion | Wistar rats | Increased mitochondrial enzyme activity and decreased apoptosis-inducing factor.[11] | [11] |
Note: Data for this compound derivatives is not yet available in the public domain and is presented here as a template for future studies.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of novel scaffolds. Below are established protocols for key in vitro assays relevant to the potential therapeutic applications of this compound and its analogs.
Synthesis of this compound Scaffold
General [3+3] Annulation Reaction for 4-Amino Thiochromans:
-
Reactants: A substituted thiophenol and an aminocyclopropane derivative.
-
Conditions: The reaction is typically carried out under mild conditions.
-
Outcome: This method offers good functional group tolerance and complete regioselectivity.[12]
Caption: General synthesis of 4-amino thiochromans.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[13][14][15][16]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29, HL-60) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and Chroman-3-ylamine derivatives) and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate, a key mechanism in many neurodegenerative diseases.[1][17]
Protocol:
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.[1]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 24 hours.[1]
-
Glutamate Exposure: Expose the cells to a toxic concentration of glutamate (e.g., 50 µM) for 15-30 minutes.[1]
-
Wash and Recovery: Wash the cells and incubate in fresh media containing the test compounds for another 24 hours.[1]
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or LDH release assay.
-
Data Analysis: Quantify the neuroprotective effect by comparing the viability of compound-treated cells to that of glutamate-only treated cells.
Caption: Workflow for neuroprotection assay.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on the extensive biological activities of the broader thiochromane class and the principles of bioisosteric replacement, it is highly probable that this compound derivatives will exhibit valuable pharmacological properties, particularly in the fields of oncology and neurodegenerative diseases.
This guide provides a framework for the systematic evaluation of this novel scaffold. By employing the detailed experimental protocols and comparing the findings with the established data for the Chroman-3-ylamine scaffold, researchers can effectively validate the potential of this compound and pave the way for the development of new and innovative therapeutics. Future research should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive biological evaluation to establish clear structure-activity relationships and identify lead compounds for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ibidi.com [ibidi.com]
- 8. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling [mdpi.com]
- 9. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN1142825A - Neuroprotective chroman compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. thermofisher.com [thermofisher.com]
- 17. mdpi.com [mdpi.com]
A Comparative In Silico Analysis of Thiochroman-3-ylamine and its Oxygen Analogue, Chroman-3-ylamine, in Molecular Docking Studies
A Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the structural nuances of heterocyclic scaffolds play a pivotal role in determining their interaction with biological targets. The substitution of a single atom within a core structure can dramatically alter its electronic properties, conformation, and, consequently, its binding affinity and selectivity. This guide provides a comparative overview of the molecular docking characteristics of two such analogous heterocyclic amines: Thiochroman-3-ylamine and Chroman-3-ylamine.
While direct, head-to-head comparative docking studies of this compound and Chroman-3-ylamine against the same biological target are not extensively documented in publicly available literature, this guide synthesizes available data on their close derivatives and outlines the established protocols for such in silico investigations. The aim is to provide researchers, scientists, and drug development professionals with a framework for understanding the potential differences in the molecular interactions of these two scaffolds and to guide future computational and experimental studies.
Comparative Docking Performance: Insights from Analogues
Due to the absence of direct comparative docking data for this compound and Chroman-3-ylamine, we present a summary of docking and binding affinity data for derivatives of 3-amino-chromane. This information, while not a direct comparison, offers valuable insights into the binding potential of the chroman amine scaffold.
Table 1: Binding Affinity of 3-Amino-Chroman Derivatives for the σ1 Receptor
| Compound ID | Structure/Substituent | Binding Affinity (Ki in nM) for σ1 Receptor |
| (3R,4R)-3a | Phenethylamine-containing 3-amino-chromane | 2.1 |
| (3R,4R)-3n | Saturated ether chain (cyclohexylmethyl) | 1.5 |
| (3R,4R)-3o | Shorter linker (phenyl ether) | High affinity (specific Ki not provided) |
| (+)-Pentazocine | Reference σ1 receptor ligand | 1.8 - 23 |
| Data sourced from a study on 3-amino-chromane ligands.[1] |
Note on this compound: Specific molecular docking data for this compound was not available in the reviewed literature. Generally, the replacement of an oxygen atom with a larger, more polarizable, and less electronegative sulfur atom can influence ligand-protein interactions in several ways:
-
Hydrogen Bonding: The amine group in both compounds can act as a hydrogen bond donor. The heteroatom (oxygen or sulfur) can act as a hydrogen bond acceptor, although the strength of this interaction will differ.
-
Hydrophobic and van der Waals Interactions: The larger atomic radius of sulfur in the thiochroman ring may lead to more extensive van der Waals contacts within a hydrophobic binding pocket compared to the oxygen in the chroman ring.[2]
-
Electronic Effects: The difference in electronegativity between sulfur and oxygen can alter the electron distribution within the heterocyclic ring, potentially influencing pi-stacking or other electronic interactions with the protein target.
A direct comparative docking study is essential to quantitatively assess these potential differences in binding modes and affinities.
Experimental Protocols for Comparative Molecular Docking
A standardized workflow is crucial for obtaining reliable and comparable results in molecular docking studies. The following protocol outlines the key steps involved in a typical comparative docking analysis.
1. Protein Preparation:
-
Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).
-
Preparation: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other non-essential molecules. Hydrogen atoms are added, and appropriate charges are assigned using a force field (e.g., AMBER, CHARMM). The structure then undergoes energy minimization to relieve any steric clashes.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of this compound and Chroman-3-ylamine are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain their most stable conformations. This is often performed using semi-empirical or quantum mechanical methods.
3. Molecular Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Execution: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding poses and affinities of the ligands within the protein's active site. The software calculates binding energies for various conformations and ranks them to identify the most favorable binding mode.
4. Analysis of Results:
-
Binding Energy/Docking Score: The primary quantitative output is the predicted binding energy or docking score, with more negative values typically indicating a more favorable interaction.
-
Interaction Analysis: The interactions between the docked ligands and the amino acid residues of the protein's active site are visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity.
Visualization of the Comparative Docking Workflow
The following diagrams illustrate the logical flow of a comparative docking study and a generalized signaling pathway that could be investigated.
Caption: Workflow for a comparative molecular docking study.
Caption: A generalized signaling pathway potentially modulated by these ligands.
Conclusion
This guide highlights the importance of comparative in silico studies in understanding the structure-activity relationships of closely related heterocyclic compounds. While direct comparative docking data for this compound and Chroman-3-ylamine is currently limited, the provided framework and data on related analogues serve as a valuable starting point for researchers. The subtle yet significant structural difference between these two molecules—the presence of a sulfur versus an oxygen atom—is likely to have a discernible impact on their binding interactions with protein targets. Future computational and experimental studies are warranted to elucidate these differences, which could be pivotal in the rational design of more potent and selective therapeutic agents.
References
Safety Operating Guide
Proper Disposal of Thiochroman-3-ylamine: A Guide for Laboratory Professionals
The proper disposal of Thiochroman-3-ylamine is a critical aspect of laboratory safety and environmental stewardship. As an aromatic amine, this compound should be treated as hazardous, requiring a structured and compliant disposal process. In-lab chemical treatment or neutralization is not recommended without specific, validated protocols due to the potential for hazardous reactions and byproducts. The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
Hazard Profile and Disposal Considerations
Aromatic amines as a class of compounds are noted for their potential toxicity and environmental hazards.[1][2][3] While specific data for this compound is limited, its structure as an aromatic amine and a thioether suggests that it should be handled with caution. Contamination of waterways should be strictly avoided.[2]
| Hazard Consideration | Implication for Disposal |
| Chemical Class | Aromatic Amine, Thioether |
| Potential Toxicity | Aromatic amines can be toxic if swallowed, in contact with skin, or if inhaled, and may have carcinogenic properties.[3] This necessitates handling with appropriate PPE and disposal as hazardous chemical waste. |
| Environmental Hazard | Aromatic amines can be toxic to aquatic life.[2] Therefore, disposal down the drain or in regular trash is strictly prohibited. |
| Chemical Reactivity | Avoid mixing with incompatible materials such as strong oxidizing agents. Waste should be segregated appropriately.[4] |
Step-by-Step Protocol for Waste Preparation and Disposal
This protocol outlines the standard operating procedure for preparing this compound waste for collection by a professional disposal service.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE. Based on general guidelines for hazardous chemicals, this should include:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Work Area: All handling of the compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
Step 2: Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[4]
-
Identify the Waste Stream: Clearly identify all waste containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves, vials).
-
Solutions containing the compound.
-
The first rinse of any emptied container that held the chemical.[5]
-
-
Segregate the Waste: this compound is a non-halogenated, sulfur-containing organic compound. It should be segregated into a waste stream for "Non-Halogenated Organic Waste."
-
Do NOT mix this waste with halogenated solvents, strong acids, bases, or oxidizers.[4]
-
Consult your institutional guidelines for any specific requirements for sulfur-containing waste.
-
Step 3: Waste Containment and Labeling
Proper containment is essential for safe storage and transport.
-
Solid Waste:
-
Collect solid this compound waste and contaminated items in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.
-
Keep the container closed at all times except when adding waste.[4]
-
-
Liquid Waste:
-
For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also compatible with the chemical.
-
Do not overfill containers; a general rule is to fill to no more than 90% capacity to allow for vapor expansion and prevent spills.[4]
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste." [6]
-
List all chemical constituents and their approximate concentrations. Do not use abbreviations or chemical formulas.
-
Include the name of the principal investigator, laboratory room number, and the date the waste was first added to the container.
-
Step 4: Storage and Disposal
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] The storage area should be secure, away from general traffic, and provide secondary containment to catch any potential leaks.
-
Arrange for Pickup: Once the container is full or you are ready for disposal, contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor. Do not store more than 10 gallons of hazardous waste in your lab at any one time.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Thiochroman-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of Thiochroman-3-ylamine. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these step-by-step protocols is essential for the safe execution of research and development activities involving this compound.
Quantitative Safety Data
A thorough search for quantitative toxicity data (LD50/LC50) for this compound and its close structural analogs did not yield specific values. The Safety Data Sheet (SDS) for this compound explicitly states "no data available" for this information.[1] The absence of this data necessitates a higher degree of caution when handling this compound, and all safety protocols should be followed with strict adherence.
| Property | Data | Source |
| Molecular Formula | C9H11NS | [1] |
| Molecular Weight | 165.26 g/mol | [1] |
| Acute Oral Toxicity (LD50) | No data available | [1] |
| Acute Dermal Toxicity (LD50) | No data available | [1] |
| Acute Inhalation Toxicity (LC50) | No data available | [1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Inspect gloves for any tears or punctures before use. |
| Body Protection | A fully buttoned laboratory coat. For tasks with a higher risk of splashes, a chemically resistant apron is recommended. |
| Footwear | Closed-toe shoes that cover the entire foot. |
| Respiratory Protection | In a well-ventilated area, such as a chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are likely to be generated and ventilation is inadequate, a NIOSH-approved respirator is required. |
Experimental Protocols: Safe Handling and Operational Plan
The following step-by-step procedures should be followed for the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials, such as strong oxidizing agents.
2. Preparation and Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Before use, ensure that all necessary PPE is correctly worn.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition sources.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Wash hands thoroughly after handling.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled, and closed container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Do not allow the chemical or cleaning materials to enter drains.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled as hazardous waste.
1. Waste Segregation and Collection:
-
Segregate this compound waste from other waste streams.
-
Collect solid waste in a dedicated, clearly labeled, and sealed container. The label should include "Hazardous Waste" and the chemical name "this compound".
-
Collect liquid waste containing this compound in a separate, compatible, and labeled container.
2. Container Management:
-
Use containers that are compatible with amines and are in good condition.
-
Keep waste containers tightly sealed when not in use.
-
Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials.
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste management company.
-
Provide the waste management company with the Safety Data Sheet (SDS) for this compound.
-
Maintain a record of all waste disposal activities, including the date, quantity, and the name of the disposal company, in accordance with institutional and regulatory requirements.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
